Product packaging for Malondialdehyde tetrabutylammonium(Cat. No.:CAS No. 105142-14-1)

Malondialdehyde tetrabutylammonium

Cat. No.: B012788
CAS No.: 105142-14-1
M. Wt: 313.5 g/mol
InChI Key: GFXLQCGVBUWBHF-WLHGVMLRSA-M
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Description

Significance of Malondialdehyde Tetrabutylammonium (B224687) Salt as a Research Reagent and Standard

The primary significance of malondialdehyde tetrabutylammonium salt lies in its role as a stable, high-purity standard for the quantification of malondialdehyde (MDA). sigmaaldrich.comsigmaaldrich.com MDA is one of the most prevalent and studied biomarkers of lipid peroxidation, a process where reactive oxygen species degrade lipids in cell membranes, leading to cellular damage. nih.govscispace.comnih.gov The accurate measurement of MDA is therefore critical in studies related to numerous pathological conditions, including neurodegenerative disorders, cancer, and atherosclerosis. sigmaaldrich.com

Free MDA is inherently unstable and mutagenic, making it difficult to handle and use as a reliable standard. The tetrabutylammonium salt form overcomes these challenges. The large, bulky tetrabutylammonium cation stabilizes the enolate form of MDA, enhancing its stability and rendering it non-volatile. smolecule.com This salt form also exhibits improved solubility in organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167), which is advantageous for various analytical procedures.

Its stability and purity (typically ≥96%) make it the preferred standard for calibrating assays designed to measure MDA, most notably the Thiobarbituric Acid Reactive Substances (TBARS) assay. sigmaaldrich.comunpad.ac.id In this widely used method, MDA reacts with thiobarbituric acid (TBA) to produce a colored product that can be measured spectrophotometrically. sigmaaldrich.comnih.gov The use of a precise standard like this compound salt ensures the accuracy and reproducibility of these measurements, allowing researchers to reliably quantify the extent of oxidative stress in biological samples. nih.gov

Table 1: Physicochemical Properties of this compound Salt

PropertyValueReference
CAS Number100683-54-3 chemimpex.comsigmaaldrich.com
Molecular FormulaC19H39N1O2 or C16H36N·C3H3O2 chemimpex.combiosynth.com
Molecular Weight313.52 g/mol chemimpex.comsigmaaldrich.combiosynth.com
AppearanceWhite to off-white or pale yellow powder chemimpex.com
Melting Point126-131 °C chemimpex.comsigmaaldrich.com
Purity≥96.0% sigmaaldrich.comsigmaaldrich.com
SolubilitySlightly soluble in dimethyl sulfoxide and methanol; mixes with water scbt.com

Historical Context and Evolution of this compound Salt in Research

The study of lipid peroxidation and its measurement has evolved significantly over the decades. nih.gov Initially, researchers faced challenges in accurately quantifying MDA due to its high reactivity and the lack of a stable standard. nih.gov The development of the TBARS assay in the mid-20th century was a major advancement, but its specificity was often questioned as TBA can react with other compounds in biological samples, leading to potential overestimation of MDA levels. scispace.comnih.gov

To circumvent the instability of pure MDA, early research often relied on the in situ generation of MDA from stable precursors, such as 1,1,3,3-tetraethoxypropane (B54473) (TEP) or 1,1,3,3-tetramethoxypropane (B13500) (TMP). unpad.ac.id These compounds are hydrolyzed under acidic conditions to release MDA, which is then used to create a standard curve for the assay. unpad.ac.id While an improvement, this indirect method introduced additional preparation steps and potential variability.

The synthesis of this compound salt represented a significant leap forward. It provided researchers with a direct, stable, and easy-to-handle solid standard. This development enhanced the reliability of the TBARS assay and facilitated the validation of newer, more specific analytical methods for MDA detection, such as high-performance liquid chromatography (HPLC). scispace.com The availability of a dependable standard has been instrumental in allowing for more consistent and comparable results across different laboratories and studies, solidifying the role of MDA as a key biomarker in oxidative stress research.

Table 2: Comparison of Malondialdehyde Sources for Research Standards

SourceFormKey AdvantagesKey DisadvantagesReference
This compound SaltStable, solid saltHigh stability, non-volatile, good solubility in organic solvents, direct use as a standard.Higher molecular weight compared to other salts.
1,1,3,3-Tetraethoxypropane (TEP)Liquid precursorStable liquid, used to generate MDA standard curve.Requires acidic hydrolysis to generate MDA, indirect method. unpad.ac.id
Malondialdehyde Sodium/Potassium SaltSolid saltEnhanced water solubility, compatible with aqueous procedures.Less stable than the tetrabutylammonium salt.
Free MalondialdehydeUnstable liquid/gasDirect molecule of interest.Highly unstable, volatile, and mutagenic; difficult to handle and store.

Scope and Objectives of Current Research Trends

Current research continues to rely on this compound salt as the gold standard for MDA quantification, while the scope of its application expands and analytical techniques become more sophisticated. The primary objective remains the accurate measurement of oxidative stress in a wide array of research fields.

In medical research, the compound is crucial for investigating the link between lipid peroxidation and various diseases. nih.govnih.gov Studies explore how MDA levels correlate with disease progression and the efficacy of antioxidant therapies. smolecule.combiosynth.com

A significant trend is the shift towards more sensitive and specific analytical methods to overcome the limitations of the traditional TBARS assay. nih.gov Techniques such as HPLC and ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-HRMS) are increasingly employed for the precise quantification of MDA. nih.govresearchgate.netresearchgate.net In these methods, this compound salt is used to prepare stock solutions for calibration curves and as an internal standard (often after derivatization), ensuring high accuracy and reproducibility. mdpi.com For instance, research has detailed methods using derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by UHPLC-HRMS analysis, where a stable MDA standard is essential for validating the method and quantifying results. researchgate.netmdpi.com

Beyond clinical research, the compound is used in food science to measure lipid oxidation as an indicator of food quality and shelf-life, and in environmental studies to assess the oxidative stress induced in organisms by pollutants. chemimpex.comnih.govresearchgate.net The consistent and reliable data afforded by using a high-purity standard like this compound salt is invaluable across these diverse scientific disciplines.

Table 3: Role of MDA Standards in Analytical Methods

Analytical MethodPrincipleRole of this compound SaltReference
TBARS AssayColorimetric/Fluorometric detection of the MDA-TBA adduct.Used to create a standard curve for quantifying MDA concentration in samples. sigmaaldrich.comnih.gov
High-Performance Liquid Chromatography (HPLC)Separation of the MDA-TBA adduct or other MDA derivatives from interfering substances, followed by detection (UV or fluorescence).Provides a pure standard for peak identification, method validation, and accurate quantification. scispace.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Highly selective and sensitive quantification based on the mass-to-charge ratio of derivatized MDA.Essential for creating calibration standards and for use as or to prepare internal standards (e.g., isotope-labeled MDA) to ensure highest accuracy. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H39NO2 B012788 Malondialdehyde tetrabutylammonium CAS No. 105142-14-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-oxoprop-1-en-1-olate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXLQCGVBUWBHF-WLHGVMLRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=C[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=C/[O-])\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100683-54-3
Record name (E)-3-Oxoprop-1-en-1-olate; tetrabutylazanium
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Synthetic Methodologies for Malondialdehyde Tetrabutylammonium Salt

Acid-Catalyzed Condensation with Tetrabutylammonium (B224687) Hydroxide (B78521)

A prevalent laboratory-scale synthesis of malondialdehyde tetrabutylammonium salt involves the acid-catalyzed hydrolysis of MDA precursors, followed by neutralization and complexation with tetrabutylammonium hydroxide. This method ensures that the highly reactive free MDA is promptly converted to its more stable salt form.

Precursor Hydrolysis: 1,1,3,3-Tetramethoxypropane (B13500) (TMP) and 1,1,3,3-Tetraethoxypropane (B54473) (TEP)

The most common precursors for generating MDA are 1,1,3,3-tetramethoxypropane (TMP) and 1,1,3,3-tetraethoxypropane (TEP). chemicalbook.comsigmaaldrich.com These compounds are essentially protected forms of malondialdehyde, which is too reactive to be stored in its free form. wikipedia.org The hydrolysis of these acetals is typically carried out under acidic conditions. For instance, TMP can be dissolved in a dilute acid, such as 0.1 M hydrochloric acid, and heated to around 40°C for approximately 30 minutes to facilitate the release of MDA. This process effectively cleaves the methoxy (B1213986) or ethoxy groups, yielding the reactive dicarbonyl compound, malondialdehyde. chemicalbook.comsigmaaldrich.comhimedialabs.com The stoichiometry of this reaction is such that one molecule of the precursor yields one molecule of MDA. researchgate.net

Table 1: Properties of Malondialdehyde Precursors

Property1,1,3,3-Tetramethoxypropane (TMP)
Molecular Formula C7H16O4
Molecular Weight 164.20 g/mol
Appearance Colorless liquid
Boiling Point 183 °C
Density 0.997 g/mL at 25 °C

Data sourced from multiple references. wikipedia.orgchemicalbook.comsigmaaldrich.com

Neutralization and Complexation with Tetrabutylammonium Hydroxide

Immediately following the acid-catalyzed hydrolysis of the precursor, the reaction mixture containing the newly formed MDA is neutralized. This step is critical to prevent the degradation and polymerization of the highly reactive free MDA. Tetrabutylammonium hydroxide (TBA-OH) is introduced to the solution, serving a dual purpose. It first neutralizes the acidic solution and then complexes with the enolate form of malondialdehyde. This reaction forms the stable this compound salt. The large tetrabutylammonium cation effectively shields the reactive enolate of MDA, preventing self-condensation and other undesirable side reactions.

Isolation and Purification Techniques

Once the this compound salt has been formed in solution, it must be isolated and purified. A common technique for purification is recrystallization. A solvent system such as acetonitrile-diethyl ether (in a 1:3 volume ratio) can be employed. By dissolving the crude salt in the solvent mixture and gradually cooling the solution from approximately 50°C to -20°C over several hours, highly pure crystals of this compound salt can be obtained, often with purities reaching 98–99%.

Management of Free Malondialdehyde (MDA) during Synthesis

The effective management of free MDA is paramount during the synthesis of its tetrabutylammonium salt due to its high reactivity and mutagenic properties. nih.govnih.gov The primary strategy is to generate MDA in situ from a stable precursor like TMP or TEP and immediately trap it with tetrabutylammonium hydroxide. This approach minimizes the concentration and lifetime of free MDA in the reaction mixture, thereby preventing its degradation and ensuring a higher yield of the desired salt. The stability offered by the tetrabutylammonium salt is a key advantage, making it a preferred reagent for applications where handling free MDA would be problematic. chemimpex.com

Strategies for Removal of Residual Tetrabutylammonium Salts

In some applications, particularly following reactions where tetrabutylammonium salts are used as reagents or phase-transfer catalysts, it is necessary to remove residual tetrabutylammonium ions from the reaction mixture.

Ion-Exchange Resins (e.g., Dowex 50WX8)

A highly effective method for the removal of tetrabutylammonium cations is the use of ion-exchange resins. Dowex 50WX8, a strong acid cation-exchange resin, is particularly well-suited for this purpose. orgsyn.org The mechanism involves passing the reaction mixture through a column packed with the resin. The tetrabutylammonium cations in the solution are exchanged for the protons on the resin, effectively sequestering the unwanted salt. orgsyn.orgresearchgate.net This technique is advantageous as it often obviates the need for an aqueous workup, simplifying the purification process. orgsyn.org The efficiency of the ion exchange can be influenced by factors such as the solvent system, the concentration of the tetrabutylammonium salt, and the contact time with the resin. researchgate.netresearchgate.net

Liquid-Liquid Extraction with Aqueous NaCl

Liquid-liquid extraction is a pivotal purification technique in chemical synthesis, relying on the differential solubility of a compound between two immiscible liquid phases. For ionic species like this compound Salt, a specific variant known as salting-out assisted liquid-liquid extraction is particularly effective. This method is instrumental in separating quaternary ammonium (B1175870) salts from unreacted starting materials and by-products often present in large excess in the crude reaction mixture. nih.gov

The underlying principle of this technique is the "salting-out" effect. The addition of a high concentration of a simple inorganic salt, such as Sodium Chloride (NaCl), to the aqueous phase dramatically reduces the solubility of organic compounds, especially large organic salts like this compound Salt. This increased ionic strength of the aqueous solution effectively "drives" the target compound into the immiscible organic phase.

The process is typically carried out by dissolving the crude product mixture in a biphasic system composed of a high-concentration aqueous NaCl solution and a suitable water-immiscible or partially miscible organic solvent. Research on the purification of structurally related quaternary ammonium salts has demonstrated the efficacy of using solvent systems like acetonitrile-water mixtures for extraction. nih.gov For instance, a high concentration of acetonitrile (B52724) in the organic phase can effectively remove more polar impurities. nih.gov The choice of organic solvent is critical and depends on its ability to solubilize the tetrabutylammonium salt while being immiscible with the highly salted aqueous layer. After thorough mixing, the two layers are separated, and the purified this compound Salt is recovered from the organic phase, typically by evaporating the solvent.

The table below outlines the general steps and rationale for this purification method.

Table 1: Process Flow for Liquid-Liquid Extraction with Aqueous NaCl

Step Action Purpose
1. Dissolution The crude solid is dissolved in a mixture of water and a suitable organic solvent (e.g., acetonitrile). To prepare the compound for partitioning between two liquid phases.
2. Salting-Out A saturated aqueous solution of Sodium Chloride (NaCl) is added to the mixture. To decrease the solubility of this compound Salt in the aqueous phase, promoting its transfer to the organic phase.
3. Phase Separation The mixture is agitated and then allowed to settle, leading to the formation of two distinct layers: an aqueous phase and an organic phase. To partition the target compound from water-soluble impurities. The target salt preferentially moves to the organic layer, while inorganic by-products remain in the aqueous layer.
4. Extraction The organic layer containing the purified product is physically separated from the aqueous layer. To isolate the purified compound solution.

Recrystallization Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. The method involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a purer form, while impurities remain dissolved in the surrounding solvent (mother liquor).

The selection of an appropriate solvent system is the most critical parameter for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. For quaternary ammonium salts, which possess both ionic and organic characteristics, a combination of polar and non-polar solvents is often employed.

In the purification of compounds structurally similar to this compound Salt, such as other functionalized quaternary ammonium salts, a common strategy involves dissolving the compound in a relatively polar solvent in which it is soluble, followed by the addition of a less polar "anti-solvent" to induce precipitation or crystallization. mdpi.com For example, a product might be dissolved in a minimal amount of a solvent like acetone (B3395972) or ethanol, after which a non-polar solvent like hexane (B92381) or diethyl ether is added until the solution becomes turbid, indicating the onset of crystallization. mdpi.com The mixture is then cooled to maximize the yield of the pure crystals, which are subsequently collected by vacuum filtration and washed with a cold, non-polar solvent to remove any residual mother liquor.

The table below summarizes key parameters and findings relevant to the recrystallization of this compound Salt, based on established techniques for similar compounds.

Table 2: Key Parameters for Recrystallization

Parameter Description Research Findings & Rationale
Solvent System The combination of solvents used to dissolve the crude product and induce crystallization. A binary system is common for quaternary ammonium salts. A common approach involves dissolving the salt in a polar solvent like Acetonitrile and inducing crystallization by adding a less polar anti-solvent such as Diethyl Ether . This exploits the high solubility of the salt in the polar solvent at higher temperatures and its insolubility in the mixture upon cooling or addition of the anti-solvent.
Temperature Gradient The process of dissolving the compound at a high temperature and crystallizing it at a low temperature. The crude solid is dissolved in a minimum amount of the hot solvent or solvent mixture to create a saturated solution. The solution is then cooled slowly, first to room temperature and then often to lower temperatures (e.g., 2-8°C or lower in an ice bath) to maximize crystal formation and yield. mdpi.com
Crystal Collection The method used to separate the purified crystals from the mother liquor. Vacuum filtration is the standard method. It efficiently separates the solid crystals from the liquid containing the dissolved impurities. The collected crystals are typically washed with a small amount of the cold anti-solvent (e.g., cold diethyl ether) to remove any adhering impurities. mdpi.com

| Drying | The final step to remove any residual solvent from the purified crystals. | The crystals are typically dried under vacuum to ensure complete removal of volatile solvents without requiring high temperatures that could degrade the compound. mdpi.com |

Chemical Reactions and Derivatization Studies of Malondialdehyde Tetrabutylammonium Salt

Types of Chemical Reactions

The malondialdehyde enolate, provided by its tetrabutylammonium (B224687) salt, undergoes several fundamental types of chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the derivatization of the malondialdehyde core, leading to a variety of important chemical structures.

The oxidation of malondialdehyde or its enolate typically targets the aldehyde functional groups. Strong oxidizing agents can convert the aldehydes into carboxylic acids. In the case of malondialdehyde, this oxidation can lead to the formation of malonic acid, a valuable dicarboxylic acid. The reaction proceeds through the oxidation of one or both aldehyde moieties. The specific products can depend on the reaction conditions and the strength of the oxidizing agent used. Human aldehyde dehydrogenase is also capable of oxidizing malondialdehyde wikipedia.org.

The reduction of malondialdehyde targets the carbonyl groups of the two aldehyde functions. This transformation typically yields alcohols. The complete reduction of both aldehyde groups in malondialdehyde results in the formation of 1,3-propanediol, a diol with applications in the production of polymers and cosmetics nih.gov. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. Given the α,β-unsaturated nature of the enol form of malondialdehyde, the possibility of reducing the carbon-carbon double bond also exists, particularly with stronger reducing agents or under specific catalytic conditions masterorganicchemistry.commasterorganicchemistry.com.

The enolate ion of malondialdehyde is an effective nucleophile due to the delocalization of the negative charge, which enhances its stability. The carbon atom in the α-position to the carbonyl groups is the primary site of nucleophilic attack on electrophiles. This reactivity is central to the formation of new carbon-carbon bonds.

A key reaction in this category is alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction. This process attaches an alkyl group to the central carbon of the malondialdehyde structure pressbooks.pubuobabylon.edu.iqlibretexts.orgfiveable.melibretexts.orglibretexts.org. This type of reaction is analogous to the well-known malonic ester synthesis, which is a versatile method for preparing substituted carboxylic acids fiveable.melibretexts.org. Similarly, acylation can be achieved by reacting the enolate with acyl halides or anhydrides, which introduces an acyl group at the α-position, leading to the formation of 1,3,5-tricarbonyl compounds acs.orgyoutube.com.

Common Reagents and Reaction Conditions

The specific outcome of the reactions involving malondialdehyde tetrabutylammonium salt is highly dependent on the choice of reagents and the conditions under which the reaction is performed.

Strong oxidizing agents are required to convert the aldehyde groups of malondialdehyde into carboxylic acids.

Potassium Permanganate (KMnO₄) : This is a powerful oxidizing agent that can readily oxidize aldehydes to carboxylic acids libretexts.org. The reaction is often conducted in aqueous solutions and can be performed under acidic, neutral, or basic conditions. However, due to its strong oxidizing power, potassium permanganate can also cleave carbon-carbon bonds, which may lead to degradation of the molecule if the reaction conditions are not carefully controlled libretexts.org.

Hydrogen Peroxide (H₂O₂) : As an environmentally benign oxidant, hydrogen peroxide is also used for the oxidation of aldehydes organic-chemistry.org. The oxidation of β-dicarbonyl compounds with hydrogen peroxide, particularly under alkaline conditions, can lead to the cleavage of the carbon-carbon bonds within the molecule, yielding carboxylic acids as the final products rsc.org. The reaction often proceeds via the formation of hydroperoxide anions which act as the active oxidizing species rsc.org.

Oxidizing AgentTypical ConditionsExpected Product from Malondialdehyde
Potassium Permanganate (KMnO₄)Aqueous solution (acidic, neutral, or basic)Malonic Acid
Hydrogen Peroxide (H₂O₂)Alkaline aqueous solutionMalonic Acid and other cleavage products

Metal hydride reagents are commonly used for the reduction of the carbonyl groups in malondialdehyde.

Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent, often used for the reduction of aldehydes and ketones to their corresponding alcohols masterorganicchemistry.comfiveable.meleah4sci.com. It is typically used in protic solvents like methanol (B129727) or ethanol. For α,β-unsaturated aldehydes, NaBH₄ often selectively reduces the carbonyl group (1,2-reduction) without affecting the carbon-carbon double bond, which would yield an unsaturated diol from the enol form of malondialdehyde masterorganicchemistry.comqub.ac.ukresearchgate.netorientjchem.org. The complete reduction of both aldehyde groups to 1,3-propanediol is also feasible.

Lithium Aluminum Hydride (LiAlH₄) : A much more powerful and less selective reducing agent than NaBH₄ masterorganicchemistry.comleah4sci.comchemistrysteps.com. It readily reduces aldehydes, ketones, esters, and carboxylic acids to alcohols masterorganicchemistry.comchemistrysteps.com. Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (THF). LiAlH₄ is capable of reducing both the carbonyl groups and the conjugated double bond of the enolate, leading to the saturated diol, 1,3-propanediol rsc.org.

Reducing AgentTypical SolventExpected Product from Malondialdehyde
Sodium Borohydride (NaBH₄)Methanol, Ethanol1,3-Propanediol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)1,3-Propanediol

Substitution Reagents (e.g., Alkyl Halides, Acyl Chlorides)

This compound salt, as a stable enolate of malondialdehyde, serves as a potent nucleophile in reactions with various substitution reagents, most notably alkyl halides and acyl chlorides. The bulky tetrabutylammonium cation enhances the salt's solubility in organic solvents, facilitating its participation in these reactions.

The reaction with alkyl halides, such as methyl iodide or benzyl bromide, proceeds via a classic SN2 mechanism. The nucleophilic enolate anion attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a new carbon-carbon bond at the α-position of the malondialdehyde moiety. pressbooks.publibretexts.org The choice of the alkyl halide is critical, with primary and methyl halides being the most effective substrates due to the steric requirements of the SN2 reaction. libretexts.org Secondary halides exhibit lower reactivity, while tertiary halides are generally unsuitable as they tend to undergo elimination reactions. libretexts.org

Similarly, acylation of the malondialdehyde enolate can be achieved using acyl chlorides. In this reaction, the enolate attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, resulting in the formation of a β-dicarbonyl compound. These reactions are synthetically valuable for creating more complex molecular architectures.

Formation of Major Products and Reaction Mechanisms

The primary products arising from the reaction of this compound salt with substitution reagents are α-substituted and acylated malondialdehyde derivatives. The underlying mechanism for these transformations is nucleophilic substitution.

In the case of alkyl halides, the reaction is a bimolecular nucleophilic substitution (SN2). The enolate ion acts as the nucleophile, and the alkyl halide is the electrophile. The reaction proceeds in a single, concerted step where the new C-C bond is formed concurrently with the cleavage of the carbon-halogen bond. pressbooks.publibretexts.orgfiveable.me The stereochemistry at the electrophilic carbon, if chiral, undergoes inversion.

The general mechanism can be depicted as follows:

Nucleophilic Attack: The negatively charged enolate of malondialdehyde attacks the electron-deficient carbon atom of the alkyl halide.

Transition State: A transient transition state is formed where both the enolate and the leaving group (halide) are partially bonded to the carbon atom.

Product Formation: The halide ion is expelled, resulting in the formation of the α-alkylated malondialdehyde derivative.

The table below summarizes the expected major products from the reaction of this compound salt with representative substitution reagents.

Substitution ReagentReagent TypeMajor Product
Methyl IodideAlkyl Halide3-Methylmalondialdehyde
Benzyl BromideAlkyl Halide3-Benzylmalondialdehyde
Acetyl ChlorideAcyl Chloride2-Acetylmalondialdehyde
Benzoyl ChlorideAcyl Chloride2-Benzoylmalondialdehyde

Derivatization Chemistry for Analytical Quantification

The quantitative analysis of malondialdehyde (MDA), a key biomarker of lipid peroxidation, often relies on derivatization reactions to convert it into a more readily detectable species. The use of this compound salt as a stable standard is crucial in these analytical methods.

Thiobarbituric Acid (TBA) Derivatization

The most widely employed method for MDA quantification is its reaction with thiobarbituric acid (TBA). This reaction forms a colored and fluorescent adduct, allowing for spectrophotometric or fluorometric determination. nih.gov

Under acidic conditions and at elevated temperatures, one molecule of malondialdehyde reacts with two molecules of thiobarbituric acid in a condensation reaction. nih.gov This reaction results in the formation of a characteristic pink to red chromophore known as the MDA-TBA₂ adduct, which is a trimethine dye. The structure of this adduct has been well-established and is central to the TBARS (Thiobarbituric Acid Reactive Substances) assay.

The formation of the MDA-TBA₂ adduct is highly dependent on the reaction conditions. The reaction is typically carried out in a strong acid medium, such as acetic acid or hydrochloric acid, and requires heating at temperatures ranging from 90 to 100°C for a specified period, often 15 to 60 minutes. nih.gov

The acidic environment is crucial for the protonation of the carbonyl groups of MDA, which enhances their electrophilicity and facilitates the nucleophilic attack by TBA. The high temperature provides the necessary activation energy for the condensation and subsequent dehydration steps of the reaction. Optimization of these parameters is essential to ensure complete reaction and maximize the sensitivity of the assay.

The table below outlines the typical conditions for the MDA-TBA derivatization reaction.

ParameterTypical Range/ConditionPurpose
pH2-3 (Acidic)To protonate MDA and facilitate nucleophilic attack.
Temperature90-100°CTo provide activation energy for the condensation reaction.
Reaction Time15-60 minutesTo ensure complete formation of the MDA-TBA₂ adduct.
ReagentThiobarbituric Acid (TBA)The derivatizing agent that reacts with MDA.

A significant limitation of the TBA test is its lack of complete specificity for MDA. nih.gov Other aldehydes, sugars, and various biological molecules can also react with TBA under the harsh acidic and high-temperature conditions of the assay to produce colored products that absorb at a similar wavelength to the MDA-TBA₂ adduct. researchgate.net These interfering substances are collectively known as Thiobarbituric Acid Reactive Substances (TBARS).

To mitigate these interferences and improve the accuracy of MDA quantification, several strategies have been developed:

Antioxidant Addition: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), in the sample preparation can prevent further lipid peroxidation during the assay, which could artificially inflate the MDA levels.

Chromatographic Separation: High-performance liquid chromatography (HPLC) coupled with UV-Vis or fluorescence detection is often used to separate the MDA-TBA₂ adduct from other interfering TBARS prior to quantification. This approach significantly enhances the specificity of the measurement.

pH Optimization: Careful control of the pH can help to minimize the contribution of some interfering compounds.

By implementing these interference management techniques, the accuracy and reliability of MDA quantification using TBA derivatization can be substantially improved.

Specificity Challenges and Interference Management
Reaction with Other Aldehydes and Lipid Peroxidation Products

Malondialdehyde (MDA) is a notable secondary product resulting from the peroxidation of polyunsaturated fatty acids in biological membranes. However, it is not the sole aldehyde generated during this process. Lipid peroxidation yields a variety of aldehydes, with 4-hydroxy-2-nonenal (HNE) and acrolein being other significant products. nih.govmdpi.com The chemical environment of MDA is complex, as it coexists with these and other reactive species, including its own degradation products like acetaldehyde and formaldehyde. nih.gov

The reactivity of MDA is significantly influenced by pH. At physiological neutral pH, it predominantly exists as an enolate anion, which exhibits low chemical reactivity. nih.gov Under acidic conditions, its reactivity increases, facilitating interactions with nucleophiles. nih.gov This complex milieu presents a challenge for the specific quantification of MDA, as analytical methods must differentiate it from a background of structurally similar compounds. For instance, the widely used thiobarbiturates (TBA) assay is known for its lack of specificity, as the TBA reagent can cross-react with other aldehydes and various oxidation byproducts, leading to potential overestimation of MDA levels. nih.govnih.gov In contrast, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by high-performance liquid chromatography (HPLC) allows for the effective separation of the MDA-DNPH adduct from derivatives of other aldehydes such as formaldehyde, acetaldehyde, and propionaldehyde, ensuring a more accurate measurement. nih.gov

Protein Precipitation Techniques (e.g., Acetonitrile)

Accurate analysis of this compound salt in biological matrices necessitates the effective removal of proteins, which can interfere with detection and damage analytical instrumentation. phenomenex.comresearchgate.net Protein precipitation is a critical preliminary step to isolate MDA and other small molecules from the bulk of proteinaceous material. researchgate.net Several techniques are employed for this purpose, primarily involving the use of acids or organic solvents. phenomenex.com

Acetonitrile (B52724) (ACN) is a commonly used organic solvent for precipitating proteins in the analysis of free MDA. The addition of cold acetonitrile effectively denatures and precipitates proteins, allowing for the recovery of MDA in the supernatant. Another prevalent method is acid precipitation, frequently utilizing trichloroacetic acid (TCA). For the analysis of free MDA, a 20% solution of TCA can be used to efficiently precipitate proteins while leaving MDA in solution for subsequent derivatization. nih.gov

When measuring total MDA, which includes both free and protein-bound forms, a hydrolysis step is required prior to precipitation. This is typically achieved by alkaline hydrolysis (e.g., with 1 M NaOH at 60°C) to release the MDA covalently bound to proteins and other biomolecules. nih.gov Following hydrolysis, an acid like TCA is added to precipitate the proteins. nih.gov The choice of precipitation method is crucial for ensuring high recovery of the analyte and compatibility with downstream analytical techniques.

Table 1: Common Protein Precipitation Techniques for MDA Analysis
TechniquePrecipitating AgentTypical ApplicationReference
Organic Solvent PrecipitationAcetonitrile (ACN)Analysis of free MDA
Acid PrecipitationTrichloroacetic Acid (TCA)Analysis of free and total MDA (post-hydrolysis) nih.gov
Combined MethodAlkaline Hydrolysis followed by Acid PrecipitationAnalysis of total MDA nih.gov
Antioxidant Spiking (e.g., EDTA, BHT)

A significant challenge in the quantification of MDA is the potential for its artificial formation in vitro during sample handling, storage, and analysis. nih.gov This artifactual lipid peroxidation can lead to erroneously high measurements of MDA levels. To mitigate this issue, samples are often spiked with antioxidants that inhibit the oxidative processes. nih.gov

Butylated hydroxytoluene (BHT) is a potent antioxidant widely used for this purpose. The addition of BHT, often as a solution in methanol, effectively prevents the de novo formation of MDA in biological samples such as plasma and tissue homogenates. nih.govnih.gov The use of BHT is particularly critical in methods that involve heating, such as the TBA assay, where the high temperatures can promote lipid oxidation. nih.gov

Ethylenediaminetetraacetic acid (EDTA), a chelating agent, is also sometimes used to minimize artificially generated MDA by sequestering metal ions that can catalyze oxidative reactions. However, research indicates that EDTA may not be as effective as BHT in completely preventing lipid peroxidation. nih.gov One study found that while EDTA reduced artifactual MDA production, it did not eliminate it, and a combination of EDTA and BHT offered no significant advantage over the use of BHT alone. nih.gov Therefore, the inclusion of a potent antioxidant like BHT is a crucial step to ensure the accuracy and reliability of MDA measurements. nih.govnih.gov

2,4-Dinitrophenylhydrazine (DNPH) Derivatization

Derivatization of malondialdehyde with 2,4-dinitrophenylhydrazine (DNPH) is a highly specific and reliable method for its quantification. researchgate.net This chemical derivatization converts the small, polar, and relatively unstable MDA molecule into a larger, more stable, and readily detectable hydrazone derivative. researchgate.net This stable product is well-suited for separation and quantification using chromatographic techniques, offering significant advantages in specificity and stability over traditional colorimetric assays. nih.gov

MDA-DNPH Adduct Formation

The derivatization reaction occurs between the carbonyl groups of MDA and the hydrazine moiety of DNPH. Under mild acidic conditions, this reaction yields a stable cyclic product, 1-(2,4-dinitrophenyl)pyrazole. researchgate.net The formation of this MDA-DNPH adduct is a key step that facilitates its separation from other sample components and its sensitive detection by either UV or mass spectrometry (MS) detectors. nih.govresearchgate.net At the low pH required for the reaction, MDA exists in equilibrium between its dialdehyde and protonated enol forms, the former of which readily reacts with DNPH. researchgate.net This process effectively "tags" the MDA molecule, allowing for its precise identification and measurement.

Reaction Conditions and Optimization (Room Temperature, Acidic Environment)

A primary advantage of the DNPH derivatization method is that it proceeds under mild conditions, typically at room temperature in an acidic environment. nih.gov This contrasts sharply with the harsh conditions of high heat (95–100°C) required for the TBA assay, which can induce artificial MDA formation. nih.gov

Optimization of the reaction conditions is critical to ensure complete and reproducible derivatization. Key parameters that have been studied include:

Temperature and Incubation Time : While the reaction proceeds at room temperature with incubation times of 10–30 minutes being effective nih.gov, some studies have shown that a higher yield of the MDA-DNPH adduct can be achieved by increasing the temperature and time. For instance, one study reported a nearly threefold higher yield when incubating at 50°C for 2 hours compared to 25°C for 10 minutes.

Acidic Conditions : The presence of acid is crucial for the reaction. Various acids, including TCA, perchloric acid, and acetic acid, have been utilized. nih.govnih.govnih.gov Research suggests that the choice of acid can impact the results, with acetic acid showing lower variability in procedural blanks in one study. nih.gov

DNPH Concentration : A molar excess of the DNPH reagent is necessary to drive the reaction to completion. The optimal DNPH-to-MDA ratio can vary significantly depending on the sample matrix. For example, urine samples have been found to require a much higher molar ratio (approximately 100-fold greater) than pure standard solutions to achieve complete derivatization. researchgate.net

Table 2: Optimization of DNPH Derivatization Conditions
ParameterConditionObservation/OutcomeReference
Temperature & TimeRoom Temperature, 10-30 minEffective for adduct formation under mild conditions. nih.gov
50°C, 2 hoursSignificantly increased yield of MDA-DNPH adduct compared to room temperature.
Acid EnvironmentAcetic AcidFound to produce lower variation in blank values compared to other acids. nih.gov
Reagent ConcentrationHigh DNPH/MDA Molar RatioEssential for complete derivatization, especially in complex biological matrices like urine. researchgate.net
Comparison with TBA Assays Regarding Specificity and Stability

When compared to the traditional TBA assay, the DNPH derivatization method demonstrates superior performance, particularly in terms of specificity and the stability of the resulting product.

Specificity : The most significant advantage of the DNPH method is its high specificity for MDA. researchgate.netresearchgate.net The TBA assay is notoriously non-specific, as the TBA reagent reacts with a wide range of non-MDA aldehydes and other biomolecules present in biological samples, often leading to a significant overestimation of the true MDA concentration. nih.govnih.gov In contrast, when DNPH derivatization is coupled with an HPLC separation step, the MDA-DNPH adduct can be chromatographically resolved from other derivatives, allowing for its unambiguous quantification. nih.govresearchgate.net Comparative studies have consistently shown that MDA levels measured by the TBA method are significantly higher than those measured by DNPH-HPLC methods in the same samples, highlighting the interference issues with the former. nih.govresearchgate.net

Stability and Reaction Conditions : The MDA-DNPH adduct is a chemically stable compound, which is advantageous for analytical reproducibility. nih.gov Furthermore, the mild reaction conditions (room temperature, mild acidity) used for DNPH derivatization prevent the artifactual generation of MDA during the assay procedure itself. This is a well-documented problem with the TBA assay, where the requisite high temperatures and strong acidity can cause oxidative degradation of lipids in the sample, artificially inflating the results. nih.gov The DNPH method is therefore considered a more accurate and sensitive technique for the assessment of lipid peroxidation. researchgate.net

Other Derivatization Agents (e.g., Pentafluorobenzylhydroxylamine (PFBHA))

Malondialdehyde (MDA), a key biomarker of lipid peroxidation, can be derivatized with various agents to enhance its detection and quantification, particularly in gas chromatography-mass spectrometry (GC-MS) analysis. Among these, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) serves as an effective derivatizing agent for carbonyl compounds, including this compound salt. The reaction with PFBHA converts the volatile and thermally labile MDA into a more stable derivative suitable for chromatographic analysis.

The derivatization of malondialdehyde with PFBHA proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl groups of MDA, resulting in the formation of O-pentafluorobenzyl-oxime (PFB-oxime) derivatives. This reaction typically produces multiple isomers, which can be separated and quantified using GC-MS.

Research Findings on PFBHA Derivatization of Malondialdehyde

Studies have investigated the optimal conditions for the derivatization of MDA with PFBHA to achieve efficient and reproducible results for GC-MS analysis. The reaction is typically carried out in an acidic environment to facilitate the formation of the oxime derivative.

Key findings from research on the PFBHA derivatization of MDA include:

Optimal Reaction Conditions: The derivatization of malondialdehyde with PFBHA has been optimized to occur at a pH of 5.0, a temperature of 25°C, and a reaction time of 30 minutes. nih.gov These conditions ensure the efficient formation of the MDA-PFBHA adduct.

Isomer Formation: The reaction between malondialdehyde and PFBHA results in the formation of three distinct isomers of the O-pentafluorobenzyl-oxime derivative. nih.gov For quantitative analysis, it is possible to use the sum of the peak areas of all three isomers or to focus on a single, well-resolved isomer. nih.gov

Mass Spectrometric Detection: In GC-MS analysis, the MDA-PFBHA derivative exhibits a characteristic fragmentation pattern. The base peak ion observed in the mass spectrum is at a mass-to-charge ratio (m/z) of 181. nih.gov For quantitative analysis using selected ion monitoring (SIM), the ion at m/z 250 is commonly used. nih.gov

Analytical Performance of the PFBHA Derivatization Method

The derivatization of malondialdehyde with PFBHA followed by GC-MS analysis provides a sensitive and specific method for its quantification. While detailed validation data specifically for the derivatization of this compound salt with PFBHA is limited in the reviewed literature, the general analytical performance of PFBHA derivatization for aldehydes is well-documented.

Analytical Parameters for the GC-MS Analysis of Malondialdehyde-PFBHA Derivatives
ParameterValueReference
Optimal Derivatization pH5.0 nih.gov
Optimal Derivatization Temperature25°C nih.gov
Optimal Derivatization Time30 minutes nih.gov
Number of Isomers Formed3 nih.gov
Base Peak Ion (m/z)181 nih.gov
Quantification Ion (m/z)250 nih.gov

Further research is required to establish a comprehensive validation profile for the derivatization of this compound salt with PFBHA, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery.

Analytical Methodologies for Quantification of Malondialdehyde Using Malondialdehyde Tetrabutylammonium Salt As a Standard

Spectrophotometric Quantification

Spectrophotometric methods offer a straightforward and cost-effective approach for MDA measurement. The most common of these is the Thiobarbituric Acid Reactive Substances (TBARS) assay.

The TBARS assay is one of the most established and widely used methods for determining lipid peroxidation. jove.com It relies on the reaction of MDA with thiobarbituric acid (TBA) to produce a colored product that can be quantified.

The fundamental principle of the TBARS assay involves the reaction between MDA and TBA under acidic conditions and high temperatures. nih.gov Specifically, one molecule of MDA condenses with two molecules of TBA in a Knoevenagel-type reaction to form a pink, fluorescent chromogen, the MDA-TBA₂ adduct. oxfordbiomed.com This reaction is typically carried out at a pH of 4 and a temperature of 95°C for about 60 minutes. nih.govnih.gov

Since pure MDA is unstable, a stable precursor like malondialdehyde tetrabutylammonium (B224687) salt is often used to prepare the standards. oxfordbiomed.com When placed in an acidic solution, the salt quantitatively generates MDA. oxfordbiomed.com The general procedure involves adding the TBARS reagent (a solution of TBA in an acidic medium) to the sample or standard. nih.gov The mixture is then heated, cooled to stop the reaction, and centrifuged to remove any precipitate. nih.gov The absorbance of the resulting supernatant is then measured. nih.gov

Table 1: General Steps of the TBARS Assay Procedure

StepDescription
1. Sample/Standard Preparation Samples and a series of MDA standards (prepared from malondialdehyde tetrabutylammonium salt) are pipetted into test tubes. nih.gov
2. Reagent Addition The TBARS reagent, containing thiobarbituric acid in an acidic buffer, is added to each tube. nih.gov
3. Incubation The mixture is heated in a water bath, typically at 95°C, for a specified time (e.g., 60 minutes) to facilitate the reaction. nih.govnih.gov
4. Cooling The reaction is stopped by placing the tubes on ice. nih.gov
5. Centrifugation Samples are centrifuged to pellet any precipitate. nih.gov
6. Measurement The absorbance of the clear supernatant is measured. nih.gov

This table provides a generalized overview of the TBARS assay procedure.

The MDA-TBA₂ adduct formed during the TBARS assay exhibits a characteristic maximum absorbance at a wavelength of 532 nm, which corresponds to its pink color. nih.govcolby.edu A spectrophotometer is used to measure the absorbance of the samples and standards at this wavelength. nih.gov A standard curve is constructed by plotting the absorbance values of the MDA standards against their known concentrations. oxfordbiomed.com The concentration of MDA in the unknown samples is then determined by interpolating their absorbance values on this standard curve. nih.gov While the primary measurement is at 532 nm, some protocols suggest measuring at other wavelengths to correct for baseline absorbance shifts caused by interfering substances in complex biological samples. nwlifescience.com

The TBARS assay is versatile and has been successfully applied to quantify MDA in a wide range of biological samples, providing an indication of oxidative stress levels. jove.comnih.gov

Human Serum: The assay is used to measure lipid peroxidation in human serum, which can be indicative of various pathological conditions. nih.gov

Cell Lysates: Researchers use the TBARS assay to assess cellular oxidative damage in response to various stimuli by measuring MDA in cell lysates. jove.comnih.gov For instance, it has been used in HepG2 cell lysates. nih.gov

Low-Density Lipoproteins (LDL): The oxidation of LDL is a key event in the development of atherosclerosis. The TBARS assay can be used to quantify the extent of LDL oxidation. jove.comnih.gov

The assay has been shown to be reproducible in these matrices, with a limit of detection reported to be around 1.1 μM. jove.comnih.gov

Table 2: Application of TBARS Assay in Different Biological Matrices

Biological MatrixPurposeKey Findings
Human Serum To assess systemic oxidative stress. nih.govThe assay can detect changes in lipid peroxidation induced by oxidizing agents. nih.gov
HepG2 Cell Lysates To measure cellular oxidative damage. nih.govDemonstrates reproducibility for assessing induced lipid peroxidation in a cell culture model. nih.gov
Low-Density Lipoproteins (LDL) To quantify the extent of LDL oxidation. nih.govEffective for monitoring in vitro oxidation of LDL. nih.gov
Urine To measure systemic lipid peroxidation non-invasively. srce.hrcellbiolabs.comA reliable method when using a standard addition procedure to account for matrix effects. srce.hr
Plasma To evaluate lipid peroxidation in various clinical conditions. cellbiolabs.comgbiosciences.comRequires careful sample preparation to minimize interference from hemoglobin. cellbiolabs.com

This table summarizes the application of the TBARS assay in various biological samples.

Despite its widespread use, the TBARS assay has several limitations and is susceptible to variability, primarily due to its lack of specificity. nih.govscielo.br The assay detects not only free MDA but also other aldehydes and compounds that react with TBA, which can lead to an overestimation of MDA levels. colby.eduscielo.br

Table 3: Limitations and Sources of Variability in the TBARS Assay

Limitation/Source of VariabilityDescription
Lack of Specificity TBA reacts with a variety of other aldehydes and non-lipid compounds, not just MDA. nih.govnih.gov This is a major criticism of the method. scielo.br
Interference from Other Compounds Sugars and other substances can degrade during the heating step and react with TBA, producing interfering colors. scielo.br A yellow chromogen with a maximum absorbance at 450-460 nm can also interfere. scielo.br
Harsh Reaction Conditions The high temperature and acidic environment can cause the artificial generation of MDA from other lipid hydroperoxides present in the sample. srce.hr
Sample Matrix Effects The complex composition of biological samples can lead to a non-linear baseline shift in absorbance readings, making accurate quantification difficult without proper blanking. nwlifescience.com
Instability of MDA MDA itself is not stable over long periods as it can oxidize into other compounds not detected by the TBARS assay. scielo.br

This table outlines the key limitations associated with the TBARS assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Chromatographic Techniques

To overcome the specificity issues of the TBARS assay, chromatographic methods, particularly high-performance liquid chromatography (HPLC), are employed for a more accurate quantification of MDA. nih.govscielo.br These techniques separate the MDA-TBA₂ adduct from other interfering substances before quantification. colby.edu

An HPLC-based method often involves the same initial derivatization step with TBA as the spectrophotometric assay. epa.gov However, instead of direct spectrophotometric measurement, the reaction mixture is injected into an HPLC system. The MDA-TBA₂ adduct is separated on a chromatographic column and then detected by a visible (VIS) or fluorescence detector. colby.eduepa.gov This separation step ensures that only the absorbance or fluorescence from the MDA-TBA₂ adduct is measured, significantly improving the specificity and accuracy of the quantification. nih.gov

Other derivatizing agents besides TBA, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and dansylhydrazine (DH), can be used with HPLC and mass spectrometry (MS) for even greater sensitivity and selectivity. nih.govnih.gov In these methods, this compound salt is also a suitable standard for preparing calibration curves. nih.gov For example, a method using UHPLC-HRMS (ultra-high-performance liquid chromatography-high-resolution mass spectrometry) with DNPH derivatization has been developed for quantifying both free and total MDA in plasma. nih.gov Similarly, GC-MS (gas chromatography-mass spectrometry) methods using derivatizing agents like perfluorophenylhydrazine (PFPH) have been developed, offering very low detection limits. semanticscholar.org

Table 4: Comparison of Analytical Techniques for MDA Quantification

TechniquePrincipleAdvantagesDisadvantages
Spectrophotometry (TBARS) Colorimetric reaction of MDA with TBA. nih.govSimple, inexpensive, and rapid. jove.comnih.govLacks specificity, prone to interferences. nih.govscielo.br
HPLC-Visible/Fluorescence Chromatographic separation of the MDA-TBA₂ adduct followed by detection. colby.eduepa.govHigh specificity and accuracy. nih.govMore complex, time-consuming, and expensive than spectrophotometry. scielo.br
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection of MDA derivatives (e.g., with DNPH or DH). nih.govnih.govVery high sensitivity and selectivity. nih.govRequires expensive instrumentation and specialized personnel. scielo.br
GC-MS Gas chromatographic separation of volatile MDA derivatives followed by mass spectrometric detection. semanticscholar.orgVery low limits of detection. semanticscholar.orgRequires derivatization to make MDA volatile, can be complex. semanticscholar.org

This table compares the main analytical methodologies for MDA quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of malondialdehyde (MDA). mdpi.comnih.gov This method offers enhanced specificity compared to traditional spectrophotometric assays, which are often criticized for their low specificity and the potential for artifact formation. oup.comfirattipdergisi.com In HPLC analysis, MDA is typically derivatized to form a more stable and detectable compound. The thiobarbituric acid (TBA) adduct of MDA, MDA-(TBA)₂, is a common derivative separated and quantified using HPLC. nih.govoup.com The use of this compound salt as a standard ensures accurate calibration and quantification of MDA in various biological matrices. nih.govmdpi.com

Reverse-Phase C18 Columns

Reverse-phase C18 columns are the most commonly used stationary phases for the HPLC analysis of the MDA-(TBA)₂ adduct and other MDA derivatives. mdpi.comnih.govnih.gov These columns consist of silica (B1680970) particles chemically bonded with C18 (octadecyl) chains, creating a nonpolar stationary phase. This characteristic allows for the effective separation of the relatively nonpolar MDA derivatives from more polar components in the sample matrix.

Several studies have demonstrated the successful use of C18 columns for MDA quantification. For instance, a method for analyzing MDA in rodent brain tissue utilized a Supelcosil LC-18 column (3.3 cm × 4.6 mm, 3 μm particle size). mdpi.com Another study on the analysis of MDA in plasma employed an Acquity BEH C18 column (50 × 2.1 mm, 1.7 μm particle size). nih.gov The choice of a specific C18 column can influence the separation efficiency, and factors such as particle size, column dimensions, and brand should be considered for method optimization.

Mobile Phase Composition (e.g., Acetonitrile (B52724)/Water with Formic Acid)

The mobile phase in reverse-phase HPLC for MDA analysis typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. mdpi.comresearchgate.netrsc.org The composition of the mobile phase is a critical parameter that determines the retention and separation of the analyte.

A common mobile phase composition involves a gradient or isocratic elution with acetonitrile and water, often with the addition of an acid like formic acid. nih.govfishersci.com Formic acid helps to control the pH of the mobile phase and can improve the peak shape of the analyte. fishersci.com For example, one method utilized a mobile phase of acetonitrile and 20 mM phosphate (B84403) buffer (pH 6) in an isocratic elution of 14% acetonitrile. mdpi.com Another advanced UHPLC-HRMS method employed a gradient elution with water containing 0.05% formic acid (phase A) and acetonitrile with 0.05% formic acid (phase B). nih.gov The optimization of the mobile phase composition, including the gradient profile and the concentration of additives, is essential for achieving optimal chromatographic separation.

Detection Methods (e.g., UV-Vis Detection at 532 nm, Fluorescence Detection at 530 nm/550 nm)

Following separation by HPLC, the MDA derivative is detected using various methods, with UV-Vis and fluorescence detection being the most common.

UV-Vis Detection: The MDA-(TBA)₂ adduct exhibits a characteristic maximum absorbance at approximately 532 nm. mdpi.comnih.gov Therefore, a UV-Vis detector set to this wavelength is frequently used for quantification. This method is straightforward and widely available. However, its sensitivity can be limited, and interferences from other compounds that absorb at the same wavelength may occur. rrml.ro

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection is often preferred. The MDA-(TBA)₂ adduct is fluorescent, and by using specific excitation and emission wavelengths, a more selective detection can be achieved. oup.comnih.gov Typical excitation and emission wavelengths for the MDA-(TBA)₂ adduct are around 515-530 nm for excitation and 550-553 nm for emission. manchester.ac.uk Another derivatizing agent, 2,4-dinitrophenylhydrazine (DNPH), forms a derivative with MDA that can also be detected by UV-Vis at around 305-310 nm. firattipdergisi.comnih.gov

The choice between UV-Vis and fluorescence detection depends on the required sensitivity and the complexity of the sample matrix.

Table 1: Comparison of HPLC Detection Methods for MDA Analysis

FeatureUV-Vis DetectionFluorescence Detection
Principle Measures the absorbance of light by the analyte.Measures the emission of light by the analyte after excitation at a specific wavelength.
**Wavelength (MDA-TBA₂) **~532 nm mdpi.comnih.govExcitation: ~515-530 nm, Emission: ~550-553 nm manchester.ac.uk
Sensitivity Generally lower than fluorescence detection. rrml.roHigher sensitivity, allowing for the detection of lower concentrations. nih.gov
Selectivity Can be prone to interference from other absorbing compounds. rrml.roMore selective due to the use of specific excitation and emission wavelengths. oup.com
Common Application Routine analysis where high sensitivity is not critical.Analysis of samples with low MDA concentrations or complex matrices.
Internal Standardization (e.g., D₂-TEP, D₂-MDA)

To improve the accuracy and precision of quantification, an internal standard is often used in HPLC analysis. The internal standard is a compound with similar chemical properties to the analyte but is not present in the sample. It is added to both the standards and the samples in a known concentration.

For MDA analysis, deuterated analogs of MDA or its precursors are excellent internal standards. nih.govmdpi.com Common internal standards include:

D₂-MDA (dideuterated malondialdehyde): This is the deuterated form of MDA itself and is an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and injection volume. nih.govnih.gov

D₂-TEP (d₂-1,1,3,3-tetraethoxypropane): This is a deuterated precursor of MDA that is hydrolyzed to D₂-MDA under the same conditions as the sample preparation. mdpi.comnih.gov

The use of an internal standard allows for the correction of potential losses during sample processing and instrumental analysis, leading to more reliable and reproducible results. nih.gov

Sample Preparation for HPLC Analysis (e.g., Alkaline Hydrolysis, Acid Deproteinization, Butanol Extraction)

Proper sample preparation is a critical step to ensure accurate quantification of MDA and to remove interfering substances from the biological matrix. The specific procedure depends on the nature of the sample (e.g., plasma, tissue homogenate) and whether free or total MDA is being measured.

Common sample preparation steps include:

Alkaline Hydrolysis: To measure total MDA (both free and protein-bound), an alkaline hydrolysis step is necessary to release the MDA that is covalently bound to proteins and other biomolecules. nih.govportico.org This is typically achieved by heating the sample with a strong base like sodium hydroxide (B78521). nih.gov

Acid Deproteinization: Proteins in biological samples can interfere with the analysis by precipitating in the HPLC system or co-eluting with the analyte. Acid deproteinization, often using trichloroacetic acid (TCA) or perchloric acid, is performed to precipitate and remove proteins. nih.govresearchgate.net

Butanol Extraction: After derivatization, the MDA-(TBA)₂ adduct can be extracted into an organic solvent like n-butanol. manchester.ac.ukscispace.com This step serves to concentrate the analyte and further remove water-soluble interfering compounds, leading to a cleaner sample for HPLC injection.

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

For the most sensitive and selective quantification of malondialdehyde, Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) has emerged as a state-of-the-art technique. nih.govresearchgate.net This method combines the superior separation power of UHPLC with the high mass accuracy and specificity of HRMS.

In a typical UHPLC-HRMS workflow, MDA is first derivatized, often with 2,4-dinitrophenylhydrazine (DNPH), to form a stable derivative. nih.govresearchgate.net The sample is then injected into the UHPLC system, where the MDA-DNPH derivative is separated from other components on a C18 column. The eluent from the column is then introduced into the high-resolution mass spectrometer.

The HRMS instrument provides a very precise measurement of the mass-to-charge ratio (m/z) of the ions, allowing for the unambiguous identification and quantification of the MDA derivative. researchgate.net This high level of specificity minimizes the risk of interference from other compounds in the matrix, which can be a challenge in less specific methods. researchgate.net The use of an internal standard, such as D₂-MDA, is also crucial in UHPLC-HRMS analysis to ensure the highest accuracy. nih.govnih.gov

A study describing a UHPLC-HRMS method for free and total MDA in plasma reported a low limit of quantification of 100 nM, demonstrating the high sensitivity of this technique. nih.govnih.gov The method also showed excellent precision and accuracy. nih.govnih.gov The development of such advanced analytical methods allows for the reliable measurement of even very low levels of MDA in small sample volumes, which is invaluable for many research applications. nih.gov

Table 2: Key Parameters of a UHPLC-HRMS Method for MDA Quantification

ParameterDetailsReference
Instrumentation Acquity UPLC™ system coupled to a Synapt G2 QTOF mass spectrometer nih.gov
Column Acquity BEH C18 (50 × 2.1 mm, 1.7 μm) nih.gov
Mobile Phase A: Water + 0.05% formic acid, B: Acetonitrile + 0.05% formic acid (gradient) nih.gov
Derivatizing Agent 2,4-dinitrophenylhydrazine (DNPH) nih.govnih.gov
Internal Standard Dideuterated MDA (D₂-MDA) nih.govnih.gov
Sample Preparation Acidic precipitation (free MDA), Alkaline hydrolysis followed by acidic precipitation (total MDA) nih.govnih.gov
Limit of Quantification 100 nM nih.govnih.gov
Enhanced Sensitivity and Selectivity for Free and Total MDA

LC-MS/MS methods, particularly when coupled with derivatization, offer significant improvements in sensitivity and selectivity for measuring both free and protein-bound (total) MDA. Derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) react with MDA to form a stable product, MDA-DNPH. nih.govunine.ch This process enhances chromatographic separation and improves ionization efficiency in the mass spectrometer, leading to lower detection limits. mdpi.com

The quantification of total MDA involves an initial alkaline or acid hydrolysis step to release the MDA bound to proteins and other biomolecules, followed by derivatization. nih.govepa.gov The use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) further enhances specificity. nih.govunine.ch HRMS provides high mass accuracy, allowing for the confident identification of the MDA derivative and distinguishing it from other structurally similar aldehydes or interfering compounds that may be present in complex biological samples. researchgate.net To further ensure accuracy, a deuterated internal standard, such as dideuterated MDA (D₂-MDA), is often used to account for variations during sample preparation and analysis. nih.gov

Application in Plasma and Exhaled Breath Condensate (EBC)

Plasma: LC-MS/MS methods utilizing this compound salt as a standard have been successfully validated for the quantification of free and total MDA in human plasma. nih.govunine.ch These methods can be performed with very small sample volumes, as little as 10 μL of plasma. unine.ch For total MDA, plasma samples undergo alkaline hydrolysis followed by acidic protein precipitation. nih.govunine.ch The subsequent derivatization and analysis by UHPLC-HRMS allow for sensitive measurement, with reported concentrations of total MDA in human plasma being approximately 6.7 μM. unine.chresearchgate.net Free MDA levels are considerably lower, reported at around 120 nM. unine.chresearchgate.net

Exhaled Breath Condensate (EBC): EBC is a challenging matrix for biomarker analysis because it consists of over 99% condensed water, resulting in highly diluted biomarker concentrations, typically at the pg/mL level. mdpi.com Despite these challenges, a sensitive and accurate DNPH-based LC-MS/MS method has been optimized and validated for MDA quantification in EBC using this compound salt for standard preparation. mdpi.com This method proved sensitive enough for application in epidemiological studies, analyzing EBC samples from various professional groups. mdpi.comnih.gov One notable finding in EBC analysis is the potential for interfering peaks in procedural blank samples, which requires careful blank subtraction and characterization of the associated analytical uncertainty. mdpi.com

Method Validation Parameters (e.g., Linearity, LOD, Precision, Recovery, Matrix Effect)

The validation of analytical methods is crucial to ensure reliable and reproducible results. For MDA quantification using LC-MS/MS and this compound salt, validation is performed according to international guidelines, assessing several key parameters.

Linearity: The method demonstrates a linear relationship between concentration and instrument response over a defined range. For instance, a UHPLC-HRMS method for plasma analysis showed linearity over three orders of magnitude. nih.govunine.ch

Limit of Detection (LOD) and Quantification (LOQ): These parameters define the sensitivity of the method. In EBC analysis, an optimized LC-MS/MS method achieved a sensitive LOD of 70 pg/mL. mdpi.comnih.gov For plasma analysis, the lowest limit of quantification (LLOQ) was reported to be 100 nM. nih.govresearchgate.net

Precision: Precision is assessed by determining the relative standard deviation (RSD) of replicate measurements. For total MDA in plasma, intra- and inter-day precisions were reported as 2.9% and 3.0%, respectively. For the lower concentrations of free MDA, the intra- and inter-day precisions were 12.8% and 24.9%, respectively. nih.gov In EBC analysis, the method was considered precise with an inter-day variation of less than 19%. mdpi.comnih.gov

Recovery: This parameter, a measure of accuracy, indicates how much of the analyte is successfully measured from the sample. In EBC, the recovery range was found to be between 92% and 106.5%. mdpi.comnih.gov For plasma, accuracy was reported as 101% and 107% at low and high concentrations, respectively. nih.govunine.ch

Matrix Effect: This refers to the influence of other components in the sample matrix on the ionization of the target analyte. In the analysis of MDA in EBC, no significant matrix effect was observed, meaning that calibration curves prepared in water can be used to quantify EBC samples. mdpi.com

The table below summarizes key validation parameters from a validated UHPLC-HRMS method for MDA in plasma.

Validation ParameterFree MDATotal MDA
Lowest Limit of Quantification (LLOQ) 100 nM100 nM
Intra-day Precision (%RSD) 12.8%2.9%
Inter-day Precision (%RSD) 24.9%3.0%
Accuracy (Low Concentration) 101%101%
Accuracy (High Concentration) 107%107%
Linearity Range > 3 orders of magnitude> 3 orders of magnitude

Data sourced from studies on UHPLC-HRMS analysis in plasma. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC-MS) represents another specific and sensitive technique for the quantification of MDA. nih.gov These methods often involve a derivatization step to make the volatile MDA molecule suitable for gas chromatography. This compound salt can be used to prepare the necessary calibration standards for these GC-MS assays.

A common approach involves the derivatization of MDA with reagents such as 2,3,4,5,6-pentafluorobenzyl bromide (PFB-Br) or perfluorophenylhydrazine (PFPH). nih.govnih.gov The PFB-Br reagent alkylates MDA on its central carbon atom, leaving the two aldehyde groups intact. nih.gov The resulting derivative, MDA-(PFB)₂, can be analyzed by GC-MS or, for even greater specificity, by tandem mass spectrometry (GC-MS/MS). nih.gov Another method uses PFPH as the derivatizing agent, which has been shown to be effective in reducing analytical deviations caused by the presence of nitrite (B80452) in food samples. nih.gov

For quantitative analysis, stable isotope-labeled internal standards, such as deuterated MDA (d₂-MDA), are employed. nih.govnih.gov The analysis is typically performed in selected-ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific mass fragments of the MDA derivative and its internal standard, thereby enhancing sensitivity and selectivity. nih.gov GC-MS methods have been successfully applied to measure MDA in various biological samples, including human plasma. nih.gov

Validation and Quality Control of Analytical Methods

Standard Curve Preparation and Linearity

The preparation of a reliable standard curve is fundamental for the accurate quantification of MDA. This compound salt is a stable, solid compound, making it an ideal starting material for creating accurate stock solutions. mdpi.comsigmaaldrich.com

The process typically begins with dissolving a precisely weighed amount of the salt in a suitable solvent, such as methanol or acetonitrile, to create a primary stock solution. mdpi.comnih.gov This stock solution is then serially diluted with an appropriate solvent (e.g., water) to prepare a series of working solutions at different concentrations. nih.govmdpi.com These working solutions, or calibrators, are then subjected to the same sample preparation procedure as the unknown samples, including any derivatization steps. nih.govmdpi.com

The instrument response for each calibrator is plotted against its known concentration to generate a standard curve. The linearity of this curve is a critical validation parameter. It is typically assessed by calculating the coefficient of determination (R²). A value of R² > 0.99 is generally considered the criterion for acceptable linearity. mdpi.com For some methods, a weighted linear regression (e.g., 1/x) may be applied to improve accuracy across the concentration range. nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key metrics that define the sensitivity of an analytical method.

LOD: The lowest concentration of an analyte that can be reliably detected by the instrument, but not necessarily quantified with acceptable precision and accuracy.

LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

These limits are often calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve, based on regulatory guidelines. sepscience.com

LOD = 3.3 x (σ / S) sepscience.com

LOQ = 10 x (σ / S) sepscience.com

Alternatively, LOD and LOQ can be determined by analyzing a series of diluted standard solutions and identifying the concentrations that yield a signal-to-noise ratio of 3 for LOD and 10 for LOQ. nih.gov

The table below presents reported LOD and LOQ values for MDA analysis using various methods and matrices.

Analytical MethodMatrixLODLOQ
LC-MS/MS Exhaled Breath Condensate70 pg/mL233 pg/mL (Calculated)
UHPLC-HRMS Plasma-100 nM
HPLC-VIS Plasma0.05 µM0.17 µM
HPLC-Fluorescence Plasma0.25 µM0.84 µM
GC-MS Salted Lean Pork0.25 ng/mL0.83 ng/mL (Calculated)

Data sourced from multiple analytical validation studies. nih.govmdpi.comepa.govnih.govnih.gov

Precision, Accuracy, and Recovery Studies

The validation of analytical methods for malondialdehyde (MDA) quantification using this compound salt as a standard is critically dependent on establishing the method's precision, accuracy, and recovery. These parameters ensure the reliability and reproducibility of the results.

Precision is typically assessed through intra- and inter-day variability studies. In a study utilizing ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) for plasma MDA, the intra- and inter-day precisions for total MDA were found to be 2.9% and 3.0%, respectively. nih.gov For free MDA, the precisions were 12.8% and 24.9%, respectively. nih.gov Another method for analyzing MDA in rodent brains reported a relative standard deviation (RSD) of less than 1% for replicate injections of an MDA standard solution, indicating high precision. researchgate.net For the analysis of MDA in urine and serum, precisions, expressed as relative standard deviations, were found to be between 1.8–7.3% for inter-day and 1.8–6.1% for intra-day analyses. nih.gov

Accuracy refers to the closeness of a measured value to a standard or known value. For the UHPLC-HRMS plasma analysis, accuracy was determined to be 101% and 107% at low and high concentrations, respectively. nih.gov In the analysis of exhaled breath condensate, a method was validated with an accuracy (recovery range) of 92–106.5%. nih.gov Similarly, studies on urine and serum reported accuracies in the range of 92–98%. nih.gov

Recovery studies are essential to determine the efficiency of the extraction process. In the analysis of MDA in olive oil, the recovery of MDA ranged from 97.1% to 99.1%. researchgate.net A separate method for urine and serum analysis demonstrated good relative recoveries between 98% and 103%. nih.gov These high recovery rates indicate that the extraction procedures effectively isolate MDA from the sample matrix for accurate quantification.

The following table summarizes findings on the precision, accuracy, and recovery from various studies using MDA standards for quantification.

Parameter Matrix Method Finding Reference
Precision PlasmaUHPLC-HRMSTotal MDA: 2.9% (intra-day), 3.0% (inter-day) nih.gov
Free MDA: 12.8% (intra-day), 24.9% (inter-day) nih.gov
Urine & SerumLC-MS1.8-6.1% (intra-day), 1.8-7.3% (inter-day) nih.gov
Olive OilHPLCRSD < 1% researchgate.net
Accuracy PlasmaUHPLC-HRMS101% (low conc.), 107% (high conc.) nih.gov
Exhaled Breath CondensateLC-MS/MS92-106.5% nih.gov
Urine & SerumLC-MS92-98% nih.gov
TissueLC-MS/MS% Relative Error: 0.00% to -24.5% fortunejournals.com
Recovery Olive OilHPLC97.1-99.1% researchgate.net
Urine & SerumLC-MS98-103% nih.gov

Stability of MDA-TBA and MDA-DNPH Adducts

The quantification of malondialdehyde often involves derivatization to form more stable and detectable adducts. The most common derivatizing agents are 2-thiobarbituric acid (TBA) and 2,4-dinitrophenylhydrazine (DNPH). The stability of the resulting MDA-TBA and MDA-DNPH adducts is crucial for accurate and reproducible measurements.

The MDA-TBA adduct (MDA-(TBA)₂) is formed in the widely used TBARS (Thiobarbituric Acid Reactive Substances) assay. This adduct is a pink-colored chromogen with a maximum absorbance at 532 nm. nih.gov Studies have shown that this adduct is stable, allowing for reliable quantification by spectrophotometry or HPLC. nih.gov For instance, MDA standards prepared for HPLC analysis, which form the MDA-TBA adduct during the assay, were found to be stable for at least 8 days when stored at 5°C, with no significant difference in peak areas between the first and eighth day of analysis. researchgate.netresearchgate.net

Derivatization with DNPH yields a stable MDA-DNPH derivative that can be analyzed by both UV and mass spectrometry detectors. nih.govresearchgate.net This stability is a key advantage, as the derivatization reaction is relatively quick, often completed within 10-30 minutes at room temperature. nih.gov Research has confirmed the stability of the MDA-DNPH complex; once formed, it was found to be stable for at least 48 hours when stored in an auto-sampler at room temperature (23°C). nih.gov This allows for flexibility in the timing of analysis after sample preparation.

The table below outlines the stability findings for MDA adducts with TBA and DNPH.

Adduct Analytical Method Stability Finding Storage Condition Reference
MDA-TBAHPLCStable for at least 8 days5°C researchgate.netresearchgate.net
MDA-DNPHUHPLC-HRMSStable derivative formedRoom Temperature nih.govresearchgate.net
MDA-DNPHLC-MS/MSStable for at least 48 hoursRoom Temperature (23°C) nih.gov

Impact of Sample Handling and Storage

Proper sample handling and storage are paramount in the analysis of malondialdehyde to prevent its degradation or artificial formation, which could lead to inaccurate quantification of oxidative stress. The stability of MDA in biological samples is highly dependent on the storage temperature and duration.

Studies have shown that prolonged storage can significantly alter MDA concentrations. In human plasma stored at -20°C, MDA levels were found to increase over time. nih.gov The study concluded that for acceptable stability, plasma samples should be analyzed within three weeks of storage at this temperature. nih.gov The rate of increase was lowest within the first three weeks (0.0433 μmol/L/day) but rose significantly with longer storage periods. nih.gov Similarly, an analysis of saliva samples stored at -20°C showed that MDA levels increased significantly over a 6-month period, leading to the recommendation that samples for lipid peroxidation assays be stored for a maximum of one month. nih.gov

In contrast, storage at ultra-low temperatures appears to preserve sample integrity for longer periods. A study using this compound salt to prepare standard solutions found that these standards were stable for at least 8 months when stored at -80°C, with a concentration decrease of less than 4%. nih.govmdpi.com This suggests that -80°C is a much more suitable temperature for long-term storage of biological samples intended for MDA analysis. It is recommended that to avoid variability, all samples for a given study should be stored under the same conditions and for the same duration. nih.gov

The following table summarizes the impact of storage conditions on MDA stability in different biological matrices.

Matrix Storage Temperature Duration Impact on MDA Levels Recommendation Reference
Human Plasma-20°C1-708 daysIncreased over timeStore for a maximum of 3 weeks nih.gov
Saliva-20°C6 monthsIncreased significantlyStore for a maximum of 1 month nih.gov
Standard Solution-80°C8 monthsStable (<4% decrease)Recommended for long-term storage nih.govmdpi.com
Raw OilsRoom Temperature2 monthsMeasured weekly to track oxidationN/A researchgate.net

Biological and Biomedical Research Applications

Assessment of Oxidative Stress and Lipid Peroxidation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, leads to cellular damage through a process called lipid peroxidation. researchgate.net MDA is one of the most prevalent and studied products of lipid peroxidation, making its accurate measurement critical for assessing the extent of oxidative injury. researchgate.netnih.gov

The primary application of Malondialdehyde tetrabutylammonium (B224687) salt in research is its use as a reference standard for the quantification of MDA in biological samples. chemimpex.comnih.gov Due to its enhanced stability compared to free MDA, the salt can be accurately weighed and dissolved to prepare standard solutions of known concentrations. nih.gov These standards are essential for creating calibration curves in various analytical methods, most commonly those involving thiobarbituric acid (TBA). nih.govresearchgate.net

The reaction between MDA and TBA produces a fluorescent pink adduct, which can be measured spectrophotometrically or fluorometrically. scholarsportal.infofirattipdergisi.com By comparing the signal from a biological sample to the calibration curve generated with the Malondialdehyde tetrabutylammonium salt, researchers can precisely determine the concentration of MDA in their sample. nih.govresearchgate.net This accurate quantification is fundamental for studies investigating lipid peroxidation. nih.gov For instance, a highly sensitive spectrophotometric method for determining thiobarbituric acid reactive substances (TBARS) relies on the use of the MDA salt to create a highly accurate standard curve, leading to stable and reproducible readings. nih.gov

Table 1: Properties of this compound Salt

PropertyValueReference
SynonymsMalonaldehyde tetrabutylammonium salt, Tetrabutylammonium malondialdehyde enolate chemimpex.comscbt.comsigmaaldrich.com
CAS Number100683-54-3 chemimpex.comscbt.comsigmaaldrich.com
Molecular FormulaC₁₉H₃₉NO₂ (or C₁₆H₃₆N·C₃H₃O₂) chemimpex.comscbt.com
Molecular Weight313.52 g/mol chemimpex.comscbt.comsigmaaldrich.com
AppearanceWhite to off-white or pale yellow powder chemimpex.com
Melting Point126-131 °C chemimpex.comsigmaaldrich.com
Purity≥95-96% scbt.comsigmaaldrich.com
Storage Temperature2-8°C sigmaaldrich.com

By enabling reliable MDA measurement, the tetrabutylammonium salt plays a crucial role in elucidating the mechanisms of cellular damage. chemimpex.com Lipid peroxidation damages cell membranes by altering their fluidity and permeability. nih.gov The accumulation of MDA, a toxic aldehyde, can lead to further cellular injury. researchgate.netijhmr.com MDA is highly reactive and can form adducts with proteins and DNA, leading to cross-linking that can profoundly alter the biochemical properties and functions of these essential macromolecules. researchgate.netresearchgate.net This process is implicated in the pathogenesis of various diseases. researchgate.netijhmr.com Studies have shown that MDA can modify low-density lipoproteins (LDL), contributing to endothelial dysfunction, a key event in the development of atherosclerosis. nih.gov The ability to accurately measure MDA levels helps researchers correlate the extent of lipid peroxidation with specific cellular dysfunctions, thereby advancing the understanding of how oxidative stress contributes to cellular pathology. chemimpex.com

The utility of this compound salt as a standard extends across a wide range of biological samples. Researchers frequently measure MDA levels in plasma, serum, various tissues, and cultured cells to assess oxidative stress in different contexts. nih.govfirattipdergisi.comnih.gov

Plasma and Serum: Numerous studies use plasma or serum to evaluate systemic oxidative stress. For example, methods have been developed for the sensitive quantification of both free and total MDA in plasma using techniques like ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS), which rely on the MDA salt for calibration. nih.gov Studies have reported varying levels of MDA in human plasma, with concentrations differing between analytical methods like the TBARS assay and more specific HPLC-based techniques. nih.gov For instance, one study found plasma TBARS levels to be around 16.94–24.80 µM, while a more specific HPLC method measured MDA levels in a similar range at 5.78–13.79 µM. nih.gov

Tissues: MDA levels are often measured in tissue homogenates to assess localized oxidative damage in specific organs. firattipdergisi.com This is particularly relevant in studies of ischemia-reperfusion injury, toxicology, and organ-specific diseases. nih.gov

Cells: In vitro studies using cell cultures are fundamental for investigating molecular pathways. The MDA salt is used to quantify lipid peroxidation in cells exposed to various stressors or therapeutic agents, helping to pinpoint specific mechanisms of damage and protection. nih.gov

Table 2: Application of this compound Salt in Quantifying MDA in Biological Samples

Biological SampleApplicationTypical FindingsReference
PlasmaUsed as a standard to quantify systemic oxidative stress in various diseases.Elevated levels found in conditions like active pulmonary tuberculosis and neurodegenerative diseases. nih.govnih.govnih.gov
SerumStandard for measuring MDA in studies of cancer, inflammatory diseases, and metabolic disorders.Increased MDA levels are often correlated with disease severity in conditions like breast cancer and asthma. nih.govnih.gov
TissuesUsed to create calibration curves for assessing localized oxidative damage in specific organs (e.g., brain, liver, heart).Higher MDA content reflects a greater degree of membrane lipid peroxidation under stress conditions. firattipdergisi.commdpi.com
CellsServes as a standard in in-vitro experiments to measure MDA production in response to oxidative stimuli.Helps elucidate cellular mechanisms of injury and the efficacy of antioxidant compounds. nih.gov

Studies in Disease Pathogenesis

The ability to accurately measure MDA has made it a valuable biomarker in research on the pathogenesis of numerous human diseases where oxidative stress is believed to play a significant role. ijhmr.comnih.gov

A substantial body of evidence implicates free radical-mediated oxidative damage in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). nih.govmdpi.com In these conditions, the brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid content. mdpi.com

Elevated levels of MDA have been reported in patients with these disorders. nih.gov For example, research has shown a significant increase in MDA in the brains of AD models, and this accumulation is linked to neuronal cell death. nih.govnih.gov The use of this compound salt as a standard is critical for the clinical and preclinical studies that measure these changes. nih.gov By providing a reliable means of quantification, it helps researchers to investigate the link between lipid peroxidation and disease progression, and to evaluate the efficacy of antioxidant-based therapeutic strategies. nih.govnih.gov One study noted that MDA accumulation is significantly increased in many neurological diseases and that MDA treatment in vitro can induce neuronal apoptosis and necrosis. nih.gov

Table 3: Research Findings on MDA in Neurodegenerative Disorders

DisorderKey Findings Related to MDAReference
Alzheimer's DiseaseEvidence of elevated peripheral and central MDA levels. MDA accumulation is linked to neuronal cytotoxicity and mitochondrial dysfunction. nih.govnih.govnih.gov
Parkinson's DiseaseIncreased MDA levels are considered a marker of oxidative damage involved in the disease's pathogenesis. ijhmr.comnih.gov
Amyotrophic Lateral Sclerosis (ALS)Elevated MDA levels in patients suggest that lipid peroxidation is a component of disease progression. nih.gov

Oxidative stress and the resulting lipid peroxidation are also implicated in the initiation and progression of cancer. ijhmr.com Chronic oxidative stress can lead to DNA damage, mutations, and genomic instability, all of which are hallmarks of cancer. nih.gov High levels of MDA can induce hallmarks of cancer in cell lines and may contribute to the disease process. ijhmr.com

Studies have shown elevated serum MDA levels in patients with various types of cancer, including breast cancer. nih.gov For example, one study found that serum MDA levels increased with the stage of breast cancer, indicating a correlation between lipid peroxidation and disease advancement. nih.gov In this context, this compound salt serves as the essential standard for accurately quantifying MDA, allowing researchers to explore the role of oxidative stress in carcinogenesis and to assess the potential of antioxidant interventions. nih.gov

Compound Reference Table

Cardiovascular Disorders

Malondialdehyde (MDA), a highly reactive dicarbonyl species produced during the peroxidation of polyunsaturated fatty acids, is extensively investigated as a key factor and biomarker in the development and progression of cardiovascular diseases. acs.orgnih.gov The stable and soluble this compound salt is frequently used as a reagent in this research to mimic the effects of endogenously produced MDA. chemimpex.comscbt.com

Elevated levels of MDA are strongly associated with an increased risk of cardiovascular events. researchgate.netekb.eg Research indicates that MDA is not merely a consequence of oxidative stress but an active participant in the pathology of heart disease. nih.gov One of the primary mechanisms involves the chemical modification of low-density lipoproteins (LDL) by MDA. mdpi.com This modification of apoprotein B-100 on LDL particles leads to what is termed MDA-modified LDL (MDA-LDL). mdpi.com Unlike native LDL, MDA-LDL is recognized and taken up by scavenger receptors on macrophages, contributing to the formation of foam cells, a hallmark of atherosclerotic plaques. nih.gov The immune response to these MDA-modified proteins is considered a significant factor in the development and progression of atherosclerosis. nih.gov

Furthermore, MDA has been shown to directly impair cardiovascular function. Studies have demonstrated that MDA can:

Induce endothelial dysfunction by injuring the endothelial glycocalyx, which compromises the ability of blood vessels to regulate their tone in response to changes in blood flow. mdpi.com

Directly depress the contractile function of ventricular myocytes, the muscle cells of the heart. nih.gov This effect is potentially mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Serve as a strong predictor of prevalent cardiovascular disease in specific patient populations, such as those undergoing hemodialysis, where oxidative stress is pronounced. nih.gov In these patients, higher serum MDA levels correlate with a significantly increased likelihood of having cardiovascular disease, independent of traditional risk factors like cholesterol levels. nih.gov

Research in diabetic models also highlights the role of MDA, showing a positive correlation between serum MDA levels and cardiovascular risk factors, and a negative correlation with protective high-density lipoproteins (HDL). researchgate.net These findings collectively underscore the critical role of MDA in the molecular mechanisms of vascular wall damage and cardiac dysfunction that underpin many cardiovascular disorders. mdpi.com

Investigation of Biological Activity and Mechanisms

Reactivity with Nucleophiles and Adduct Formation

Malondialdehyde is characterized by its high reactivity, particularly towards nucleophiles, which are abundant in biological systems. researchgate.net This reactivity is central to its biological effects. The primary targets for MDA are the nucleophilic sites on biomolecules such as proteins, free amino acids, and nucleic acids. researchgate.netnih.gov

The most common reaction involves the ε-amino group of lysine (B10760008) residues and other nucleophilic side chains (like those of cysteine and histidine) in proteins. mdpi.com MDA reacts with these amino groups to form various adducts, most notably Schiff bases. mdpi.com This process can lead to the cross-linking of proteins, altering their structure and function. mdpi.com The formation of a stable dihydropyridine-lysine adduct, known as a malondialdehyde-acetaldehyde (MAA) adduct, is particularly immunogenic and implicated in atherosclerosis. nih.gov

The reaction of MDA is not limited to proteins. It can also modify phospholipids (B1166683) and nucleotides, potentially leading to loss of structural integrity and function in cell membranes and DNA. nih.gov The ability of MDA to form stable covalent adducts with these crucial biomolecules is a key mechanism behind its cytotoxicity and role in pathology. nih.gov

Malondialdehyde-Modified Proteins and Cellular Responses

The modification of proteins by MDA triggers a cascade of altered cellular responses, contributing significantly to disease pathogenesis. nih.gov When proteins are modified by MDA, their structure and function can be compromised, leading to a condition described as a "protein quality disease" within atherosclerotic lesions. nih.gov These modified proteins are often recognized by the immune system as foreign, provoking both innate and adaptive immune responses. nih.gov

The generation of autoantibodies against MDA-modified proteins is a well-documented phenomenon in atherosclerosis. nih.gov These immune responses can perpetuate inflammation within the vessel wall, accelerating disease progression. nih.govnih.gov For instance, studies have shown that MDA-modified proteins can stimulate inflammatory gene expression in monocytes by activating key signaling pathways like NF-kB and p38 MAPK. nih.gov This activation, in turn, increases the adhesion of monocytes to endothelial and smooth muscle cells, a critical early step in the formation of atherosclerotic plaques. nih.gov

The table below summarizes key findings on MDA-modified proteins and their cellular consequences.

Modified Protein/LipoproteinCellular ConsequenceAssociated Pathology
Low-Density Lipoprotein (LDL)Uptake by macrophage scavenger receptors, foam cell formation. nih.govAtherosclerosis. mdpi.comnih.gov
Various Cellular ProteinsLoss of structural integrity and function, protein aggregation. nih.govmdpi.comCellular damage, aging. chemimpex.comnih.gov
Apoprotein B-100Generation of autoantibodies, induction of T-cell responses. nih.govAutoimmunity, inflammation. nih.gov
Mitochondrial ProteinsAccumulation of damaged proteins, contribution to lipofuscin formation. nih.govarvojournals.orgAge-related macular degeneration (AMD), cellular aging. arvojournals.org

Antioxidative Activity (e.g., Free Radical Scavenging)

Malondialdehyde itself is not an antioxidant; rather, it is a widely used biomarker of lipid peroxidation and oxidative stress. nih.govmdpi.com Its levels in biological samples are inversely proportional to the body's antioxidant capacity. High levels of MDA indicate significant oxidative damage that has overwhelmed the antioxidant defense systems. nih.govcellbiopharm.com

Therefore, research in this area focuses on how the levels of MDA are affected by antioxidant systems or therapeutic interventions. The body's primary defense against the formation of MDA includes antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com These enzymes work to neutralize reactive oxygen species, thereby preventing the lipid peroxidation that generates MDA. mdpi.com

Studies often measure MDA levels to assess the efficacy of antioxidant compounds. For example, research has shown that treatment with N-acetylcysteine (NAC), an antioxidant, can significantly reduce serum levels of MDA. acs.org Similarly, in studies on plants under salt stress, species that exhibit higher antioxidant enzyme activity (SOD, CAT) show lower accumulation of MDA, indicating greater resistance to oxidative damage. nih.gov Thus, while MDA has no free radical scavenging activity, its measurement is a crucial tool for evaluating the activity of antioxidant defenses. nih.gov

Influence on Cellular Processes

Malondialdehyde exerts a significant influence on a variety of fundamental cellular processes, often leading to cellular dysfunction. Its high reactivity allows it to interfere with signaling pathways and structural components.

Key cellular processes affected by MDA include:

Inflammatory Signaling: MDA-modified proteins can act as inflammatory stimuli. They have been shown to induce the activation of the NF-kB and p38 MAPK pathways, which are central regulators of inflammatory gene expression. nih.gov

Cell Adhesion: By activating inflammatory pathways in monocytes, MDA increases their adhesion to endothelial cells, a crucial event in the initiation of atherosclerosis. nih.gov

Cardiac Contraction: MDA directly impairs the function of heart muscle cells by depressing cardiac contraction and reducing intracellular Ca²⁺ transients, which are vital for muscle contraction. nih.gov

Protein Integrity and Aggregation: MDA induces protein carbonylation and cross-linking through the formation of Schiff bases, leading to protein aggregation. mdpi.com This can impair the function of critical proteins like myosin, affecting muscle function and gel formation in food science contexts. mdpi.com

Gene Expression: As a signaling molecule, MDA can modulate gene expression. Depending on the context, this can lead to protective responses aimed at cell survival or cytotoxic effects that promote cell death. nih.gov

The table below details some of the specific cellular processes influenced by malondialdehyde.

Cellular ProcessObserved Influence of Malondialdehyde
Signal TransductionActivation of NF-kB and p38 MAPK pathways. nih.gov
Myocyte ContractilityDepression of cardiac contractile function. nih.gov
Cell-to-Cell InteractionIncreased adhesion of monocytes to endothelial cells. nih.gov
Protein HomeostasisInduction of protein carbonylation and aggregation. mdpi.com
Gene RegulationStimulation or inhibition of gene expression. nih.gov

Applications in Specific Research Areas

The stability and reactivity of malondialdehyde, particularly in its tetrabutylammonium salt form, make it a valuable tool in various scientific disciplines. chemimpex.com Its primary application is as a reliable biomarker and reagent for studying oxidative stress and its consequences. chemimpex.comnih.gov

Specific research applications include:

Cardiovascular Research: MDA is used to induce modifications in lipoproteins (like LDL) to study their role in atherogenesis and to investigate the direct effects of lipid peroxidation products on cardiac and endothelial cell function. nih.govmdpi.comnih.gov

Neurodegenerative Disease Research: Oxidative damage is a key feature of diseases like Alzheimer's. MDA-modified proteins are studied to understand their contribution to protein aggregation and neuronal damage. arvojournals.org

Cancer Research: MDA levels are often measured in cancer patients as a marker of systemic oxidative stress and to evaluate the interplay between lipid peroxidation and tumor progression. nih.govmdpi.com

Aging Research: The formation of MDA-adducts contributes to the accumulation of "age pigments" or lipofuscin, which is studied to understand the molecular basis of cellular aging. researchgate.netarvojournals.org

Analytical Chemistry: this compound salt serves as a standard and reagent in the development of assays, often involving chromatography, for the sensitive detection of aldehydes in biological samples. chemimpex.com

Environmental Monitoring: The compound is used in ecotoxicology to assess the impact of pollutants by measuring oxidative stress levels (via MDA) in organisms like fish or plants. chemimpex.comnih.gov

Plant Physiology and Phytotoxicity Studies (e.g., in Radish Seedlings)

In plant science, the measurement of malondialdehyde (MDA) is a well-established method for quantifying lipid peroxidation, which is an indicator of oxidative stress and membrane damage caused by biotic and abiotic factors. scbt.comsigmaaldrich.com Since free MDA is highly reactive and unstable, the use of this compound salt as a standard is crucial for the accurate calibration of assays, such as the widely used thiobarbituric acid (TBA) test. scbt.comsigmaaldrich.com

Research on the effects of environmental stressors, such as salinity, on plants frequently involves measuring MDA accumulation. For instance, studies on radish seedlings have shown that increasing salt stress leads to a rise in MDA levels, signifying cellular damage. chromatographyonline.com In such experiments, a standard curve generated by reacting known concentrations of this compound salt with TBA is essential for quantifying the MDA extracted from the plant tissues. scbt.com Similarly, the phytotoxic effects of allelochemicals, such as those from invasive plant species, have been assessed by measuring MDA in treated radish seedlings. researchgate.net

Different plant species exhibit varying tolerance to stress, which can be correlated with MDA levels. A study on three Malus (apple) species under salt stress demonstrated different degrees of MDA accumulation, reflecting their relative resistance. Malus zumi, the most resistant species, showed the lowest increase in MDA, while Malus baccata showed the highest. fda.gov These quantitative comparisons are made possible by the use of a stable MDA standard like the tetrabutylammonium salt.

Table 1: Illustrative MDA Levels in Radish Seedlings Under Salt Stress

NaCl Concentration (mM)MDA Content (nmol/g FW)Degree of Oxidative Stress
0 (Control)5.2Basal Level
608.9Mild
12015.4Moderate
24025.1Severe
Note: Data are hypothetical and for illustrative purposes, based on trends reported in scientific literature. chromatographyonline.comfda.gov

Food Science (e.g., Assessing Oxidative Degradation, Rancidity Marker)

In food science, this compound salt is an indispensable tool for assessing food quality and safety. chemimpex.com It serves as a standard in methods that measure the extent of oxidative degradation of lipids, a process that leads to rancidity, off-flavors, and a decrease in nutritional value. pharmaexcipients.com The thiobarbituric acid reactive substances (TBARS) assay is a common method used, where the concentration of MDA is a primary indicator of the level of lipid peroxidation. pharmaexcipients.comschd-shimadzu.com

The application of this compound is critical in the meat and fish industries. For example, the MDA content in stored fish fillets increases over time, directly correlating with the deterioration of quality and the onset of rancidity. nih.gov A study on Coregonus peled (a species of whitefish) showed that MDA content increased significantly during refrigerated storage, leading to protein oxidation and degradation. nih.gov Similarly, in processed meats, MDA is measured to evaluate oxidative rancidity, which can be influenced by additives like nitrites that have antioxidant effects. biosynth.com The stability of oils and nuts is also assessed by monitoring MDA levels. schd-shimadzu.com In all these quality control tests, this compound salt provides the necessary standard for accurate quantification.

Table 2: Example of MDA Accumulation in Stored Fish Fillets

Storage Time (Days)MDA Content (mg/kg)Quality Assessment
00.25Fresh
30.58Minor Oxidation
60.95Onset of Rancidity
91.42Rancid
Note: Data are illustrative and based on trends reported in scientific literature. nih.gov

Environmental Monitoring (e.g., Oxidative Stress Levels in Aquatic Organisms)

This compound salt is utilized in ecotoxicology and environmental monitoring to assess the physiological stress of pollutants on organisms. chemimpex.com The measurement of MDA in the tissues of aquatic animals serves as a biomarker for oxidative stress induced by contaminants such as pesticides, heavy metals, and pharmaceuticals. japsonline.commdpi.com

For example, studies on the giant freshwater prawn (Macrobrachium rosenbergii) have used MDA levels to quantify cellular damage caused by acute salinity stress. japsonline.com Research on the impact of common food dyes on brine shrimp (Artemia franciscana) also measured MDA (as TBARS) to determine the extent of lipid peroxidation and oxidative damage. In these studies, organisms are exposed to environmental stressors, and the subsequent increase in MDA levels in their tissues is measured against a control group. The use of this compound salt as a standard ensures that these measurements are accurate and comparable across different studies and species. This allows scientists to evaluate the sub-lethal impacts of pollutants and monitor the health of aquatic ecosystems. mdpi.com

Table 3: Representative MDA Levels in Aquatic Organisms Exposed to Environmental Stressors

Treatment GroupStressorMDA Level (µmol/mg protein)
ControlNone1.5
Experimental Group APollutant X (Low Conc.)2.8
Experimental Group BPollutant X (High Conc.)4.9
Experimental Group CSalinity Stress3.5
Note: Data are hypothetical and for illustrative purposes, based on trends reported in scientific literature. japsonline.com

Pharmaceutical Development (e.g., Stabilizing Active Ingredients)

Within pharmaceutical development, managing the oxidative degradation of active pharmaceutical ingredients (APIs) is a critical challenge for ensuring drug product stability and shelf-life. biosynth.com Oxidation is a common pathway for degradation, often initiated by reactive impurities found in excipients. This compound salt has applications in this area both as a stabilizing agent and as an analytical standard. chemimpex.com

As a compound with antioxidant and free-radical scavenging properties, it can be used in formulations to protect oxidation-sensitive APIs, thereby enhancing the stability and extending the shelf-life of the final drug product. chemimpex.com Its unique properties as a quaternary ammonium (B1175870) salt can improve solubility and stability within a formulation. chemimpex.com

Furthermore, in the analytical aspect of pharmaceutical development, forced degradation and stability studies are required to understand how a drug product changes over time under various conditions. researchgate.net These studies involve quantifying the degradation products, including those formed from oxidation. The TBARS assay, calibrated using this compound salt, can be employed to measure lipid peroxidation in lipid-based drug delivery systems or to assess oxidative degradation of the API itself if it is prone to such pathways. This provides crucial data for formulation optimization, packaging selection, and the establishment of appropriate storage conditions and expiration dates.

Advancements and Future Directions in Malondialdehyde Tetrabutylammonium Salt Research

Development of More Specific and Sensitive Analytical Methods

The accurate quantification of malondialdehyde (MDA) is critical for assessing oxidative stress. While traditional methods like the thiobarbituric acid reactive substances (TBARS) assay are widely used, they often lack specificity, reacting with other aldehydes and leading to overestimation of MDA levels. nih.govnih.gov Modern analytical techniques, particularly those coupled with mass spectrometry, have significantly improved the specificity and sensitivity of MDA detection.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are at the forefront of these advancements. nih.govnih.gov These methods allow for the precise quantification of MDA, even in complex biological matrices. For instance, a UHPLC-High Resolution Mass Spectrometry (HRMS) method using 2,4-dinitrophenylhydrazine (B122626) (DNPH) for derivatization enables the measurement of both free and total MDA from very small plasma volumes (as low as 10 μl). nih.gov This method boasts a low limit of quantification (100 nM) and high precision. nih.gov Similarly, an LC-MS/MS method has been optimized for detecting MDA in exhaled breath condensate, another complex biological sample. mdpi.com

The use of a stable isotope-labeled internal standard, such as dideuterated MDA (D2-MDA), is a key aspect of these advanced methods. nih.govnih.gov This internal standard helps to correct for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy of quantification. nih.gov The development of such robust and sensitive methods is crucial for clinical studies where accurate measurement of MDA can provide insights into disease pathogenesis. nih.govnih.gov

Comparison of Analytical Methods for MDA Quantification

MethodDerivatizing AgentDetectionLimit of Quantification (LOQ)Key AdvantagesReference
UHPLC-HRMS2,4-dinitrophenylhydrazine (DNPH)High-Resolution Mass Spectrometry100 nMHigh sensitivity and selectivity, requires small sample volume. nih.gov
HPLCThiobarbituric acid (TBA)Diode Array, Fluorescence, MS0.84 µM (Fluorescence)Improved specificity over TBARS assay. nih.gov
LC-MSDansylhydrazine (DH)Single Quadrupole MS22.5 nM (urine), 28.4 nM (serum)Uses less expensive instrumentation than MS/MS. nih.gov
HPLCRhodamine B hydrazide (RBH)Fluorescence0.25 nM (detection limit)High sensitivity, short derivatization time. nih.gov
LC-MS/MS3-nitrophenylhydrazineTandem Mass Spectrometry30 fmol (on-column)High throughput, rapid analysis time. nih.gov

Exploration of Novel Derivatization Strategies

Chemical derivatization is a common strategy to improve the stability and detectability of MDA. While thiobarbituric acid (TBA) is the most traditional derivatizing agent, its use is plagued by a lack of specificity and harsh reaction conditions (high temperature and strong acidity) that can artificially generate MDA. nih.govnih.gov This has spurred the exploration of alternative derivatization reagents.

Hydrazine-based reagents have emerged as popular alternatives. nih.gov These include 2,4-dinitrophenylhydrazine (DNPH), dansylhydrazine (DH), and rhodamine B hydrazide (RBH). nih.govnih.govnih.gov Derivatization with these compounds often occurs under milder conditions and results in more stable derivatives suitable for chromatographic analysis. nih.gov For example, derivatization with DNPH is completed in about 10-30 minutes at room temperature. nih.gov Dansylhydrazine improves the retention of MDA on reversed-phase analytical columns, enhancing separation and sensitivity. nih.gov

Other novel reagents are also being investigated. Para-methoxy aniline (B41778) (PMA) has been shown to react with MDA to form a stable, colored, and emissive product that can be detected by GC-MS. researchgate.net The development of automated derivatization methods, such as column-switching processes, further streamlines the analytical workflow, offering simultaneous derivatization and extraction. dntb.gov.ua These advancements in derivatization are crucial for overcoming the limitations of traditional methods and achieving more reliable MDA quantification.

Deeper Understanding of Malondialdehyde Tetrabutylammonium (B224687) Salt's Biological Interactions

Malondialdehyde is a reactive molecule that can interact with various biological macromolecules, including proteins and DNA, leading to the formation of adducts. researchgate.net These interactions are significant as they can alter the function of these molecules and contribute to cellular damage and the pathogenesis of various diseases. researchgate.net The use of malondialdehyde tetrabutylammonium salt as a stable standard is crucial for studies aiming to quantify these adducts and understand their biological consequences.

MDA can react with the primary amino groups of amino acids in proteins, leading to the formation of advanced glycation end products (AGEs) that can impair protein function. Similarly, MDA can form adducts with DNA bases, which are of great interest due to their potential mutagenic and carcinogenic effects. researchgate.net

Research is ongoing to elucidate the full extent of these interactions and their role in various physiological and pathological processes. For example, studies are investigating the role of MDA in host-bacteria interactions, suggesting that MDA levels may be important in understanding bacterial physiology and its impact on the host. nih.gov A deeper understanding of these interactions, facilitated by accurate analytical methods using stable standards like this compound salt, will provide valuable insights into the mechanisms of oxidative stress-related diseases.

Expansion of Research Applications in Emerging Fields

The utility of this compound salt is expanding into emerging research fields like metabolomics and lipidomics. chemimpex.comnih.gov These disciplines aim to provide a comprehensive analysis of metabolites and lipids in a biological system, offering a snapshot of its physiological state. nih.gov As a key product of lipid peroxidation, MDA is an important analyte in these studies, providing a window into the oxidative status of the system.

In metabolomics, the quantification of MDA can help to uncover metabolic pathways affected by oxidative stress and identify potential biomarkers for various diseases. nih.gov In lipidomics, the analysis of MDA, alongside other lipid peroxidation products, provides a detailed picture of lipid damage. The enhanced stability and solubility of this compound salt make it an ideal standard for these high-throughput analytical platforms, ensuring the accuracy and reproducibility of the results.

Furthermore, the application of this compound salt extends to environmental monitoring, where it is used to assess the impact of pollutants on ecosystems by evaluating oxidative stress levels in organisms. chemimpex.com It is also used in the food industry as a marker for rancidity and to assess the quality and safety of food products. chemimpex.com

Addressing Methodological Discrepancies and Interferences in MDA Quantification

A significant challenge in the field of MDA research is the discrepancy in results obtained using different analytical methods. nih.gov The widely used TBARS assay is particularly prone to interferences from various compounds present in biological samples, such as sugars, pigments, and other aldehydes, which can lead to an overestimation of MDA levels. nih.govresearchgate.net This lack of specificity can mask true differences in lipid peroxidation in clinical and research studies. nih.gov

Even with more advanced chromatographic methods, interferences can still occur. For example, in plant tissues, compounds like anthocyanins and carbohydrates can interfere with measurements. thescipub.comresearchgate.net In cured meat products, nitrite (B80452) can react with MDA under acidic conditions, leading to an underestimation of its concentration. semanticscholar.orgmdpi.com

Addressing these discrepancies requires a multi-pronged approach. This includes the continued development of highly specific analytical methods, such as those based on LC-MS/MS, and the careful validation of these methods for each specific biological matrix. nih.govnih.gov The use of stable, high-purity standards like this compound salt is fundamental to this effort, providing a reliable reference for calibration and accuracy assessment. mdpi.comnih.gov Furthermore, a thorough understanding of the potential interfering substances in a given sample and the development of effective sample cleanup procedures are essential for obtaining accurate and reliable MDA quantification. researchgate.net

Q & A

Q. How is malondialdehyde tetrabutylammonium salt (MDA-TBA) used to prepare standard curves for lipid peroxidation assays, and what methodological considerations ensure accuracy?

MDA-TBA is widely employed as a reference standard for quantifying malondialdehyde (MDA), a biomarker of lipid peroxidation. Key steps include:

  • Standard Solution Preparation : Dissolve MDA-TBA in ultrapure water or ethanol to generate a stock solution (e.g., 10 mM). Serial dilutions (e.g., 0.5–50 µM) are prepared for calibration .
  • Derivatization : React with thiobarbituric acid (TBA) under acidic conditions (e.g., glacial acetic acid, 15 min boiling) to form the MDA-TBA adduct .
  • Detection : Measure absorbance at 532 nm (spectrophotometry) or use HPLC with UV/fluorescence detection. Validate linearity (R² > 0.99) and limit of detection (e.g., 0.08 µmol/L ).
  • Critical Considerations : Avoid light exposure, use fresh TBA reagents, and account for interference from sucrose or other aldehydes .

Q. What are the best practices for handling and storing MDA-TBA to ensure stability and reproducibility in experiments?

  • Storage : Store lyophilized powder at –20°C in airtight, light-protected containers. Prepare working solutions fresh or aliquot and freeze at –80°C for ≤1 month .
  • Safety : Use PPE (gloves, goggles) in a fume hood due to MDA’s carcinogenic potential. Follow hazard assessments for waste disposal .
  • Solubility : MDA-TBA is soluble in polar solvents (e.g., water, acetonitrile). Vortex thoroughly to ensure homogeneity before use .

Q. How can researchers validate the accuracy of MDA quantification methods using MDA-TBA?

  • Cross-Validation : Compare results across techniques (e.g., spectrophotometry vs. HPLC). For example, HPLC methods (retention time ~296 s ) reduce interference from non-MDA-TBA adducts .
  • Internal Standards : Use deuterated analogs (e.g., D2-TEP) to correct for matrix effects in complex biological samples .
  • Recovery Tests : Spike known MDA-TBA concentrations into samples (e.g., serum) and measure recovery rates (target: 92–98.5% ).

Advanced Questions

Q. How can discrepancies between spectrophotometric and HPLC-based MDA quantification results be resolved?

Discrepancies often arise due to:

  • Interference in Spectrophotometry : Non-MDA substances (e.g., sugars, heme) reacting with TBA, producing false positives. HPLC with reverse-phase columns (C18) improves specificity by separating MDA-TBA adducts from contaminants .
  • Linearity Limits : Spectrophotometric assays may lose linearity at >10 µM MDA, whereas HPLC accommodates wider ranges (0.5–50 µM ). Validate methods using spiked samples and statistical analysis (e.g., Bland-Altman plots).

Q. What strategies optimize MDA detection in complex biological matrices like serum or tissue homogenates?

  • Sample Pretreatment : Deproteinize samples with trichloroacetic acid or methanol to reduce turbidity .
  • Antioxidant Additives : Include butylated hydroxytoluene (BHT) in extraction buffers to prevent artifactual lipid peroxidation during processing .
  • Chromatographic Optimization : Adjust mobile phase composition (e.g., methanol:phosphate buffer) to enhance peak resolution in HPLC .

Q. What non-conventional applications of MDA-TBA exist in advanced research settings?

  • Chiral Analysis in NMR : MDA-TBA derivatives (e.g., Δ-TRISPHAT salts) act as chiral shift reagents to determine enantiomeric excess in metallomacrocycles .
  • Microfluidic Assays : MDA-TBA solutions are used in pressure-driven microchip systems to validate flow dynamics in reactive oxygen species (ROS) detection devices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.